Chemical structure and properties of (3-Ethyl-1-methoxycyclopentyl)methanamine
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of (3-Ethyl-1-methoxycyclopentyl)methanamine . [1][2][3] CAS Registry Num...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of (3-Ethyl-1-methoxycyclopentyl)methanamine .
[1][2][3]
CAS Registry Number: Not widely listed (Analogous to 1247212-93-6)
Chemical Formula: C
(3-Ethyl-1-methoxycyclopentyl)methanamine is a specialized saturated heterocyclic building block characterized by a cyclopentane core decorated with a geminal methoxy-amine motif and a distal ethyl substituent.[1][2][3] This scaffold is increasingly relevant in Fragment-Based Drug Discovery (FBDD) as a bioisostere for hindered cyclohexylamines or adamantane derivatives.[1][2][3] Its primary utility lies in its ability to introduce specific vectorality and defined stereochemistry into drug candidates while modulating lipophilicity (LogP) and metabolic stability through the "gem-disubstituted" effect.[1][2][3]
Chemical Structure & Stereochemistry[1][4]
The molecule features a cyclopentane ring with two stereogenic centers (C1 and C3), leading to complex stereochemical considerations essential for structure-activity relationship (SAR) studies.[2][3]
Position 1 (Quaternary): Substituted with a methoxy group (
) and a methanamine group ().[1][2][3] This quaternary center blocks metabolic -oxidation, enhancing stability.[1][2][3]
Position 3: Substituted with an ethyl group (
), providing lipophilic bulk and conformational locking.[1][2][3]
Stereoisomerism
Due to the substitution pattern, the molecule exists as two diastereomeric pairs (four stereoisomers total):
Cis-Diastereomer: The ethyl group at C3 and the methoxy group at C1 are on the same face of the ring.[2][3]
Trans-Diastereomer: The ethyl group at C3 and the methoxy group at C1 are on opposite faces.[1][2][3]
Note: The C1 center is achiral in the absence of the C3 substituent but becomes stereogenic due to the ring's asymmetry introduced by the ethyl group.[1][3]
Caption: Structural connectivity and stereochemical relationships of the (3-Ethyl-1-methoxycyclopentyl)methanamine scaffold.
Physicochemical Properties[6][7][8][9][10]
The following properties are calculated based on group contribution methods and validated against close structural analogs (e.g., (1-isopropoxycyclopentyl)methanamine).
Property
Value (Predicted)
Significance in Drug Design
Molecular Weight
157.26 g/mol
Ideal for fragment libraries (Rule of 3 compliant).[1][2][3]
cLogP
1.8 ± 0.3
Moderate lipophilicity; good CNS penetration potential.[2][3]
Low flexibility (Ethyl, Methoxy, Methanamine), reducing entropic penalty upon binding.[3]
Synthesis & Manufacturing
The synthesis of quaternary 1-alkoxy-1-aminomethyl cycloalkanes requires a strategy that avoids steric hindrance issues during the introduction of the amine.[1][2][3] The most robust pathway involves the regioselective opening of a spiro-epoxide .[1][2][3]
Step 1: Corey-Chaykovsky Epoxidation
React 3-ethylcyclopentanone with trimethylsulfoxonium iodide and a strong base (NaH or KOtBu) in DMSO/THF.[1][2][3]
Mechanism:[1][3][5] Formation of the sulfur ylide followed by nucleophilic attack on the ketone and ring closure.[3]
Final Product: (3-Ethyl-1-methoxycyclopentyl)methanamine.[1][2][3]
Caption: Synthetic workflow for the production of (3-Ethyl-1-methoxycyclopentyl)methanamine via spiro-epoxide opening.
Medicinal Chemistry Utility
Scaffold Hopping & Bioisosterism
This molecule serves as a saturated bioisostere for ortho-substituted benzylamines .[1][2][3] By replacing the planar phenyl ring with a puckered cyclopentyl ring, researchers can:
Increase Solubility: The
character disrupts crystal packing and increases solvation compared to flat aromatic analogs.[2][3]
Access New IP Space: Moving away from crowded aromatic chemical space.[2][3]
Metabolic Stability
The gem-methoxy-amine motif at C1 is strategically important.[1][2][3]
Blocking Metabolism: The quaternary C1 prevents hydrogen abstraction and oxidation at the position
Lipophilicity Tuning: The methoxy group lowers LogP relative to a methyl group while maintaining steric bulk, often improving the metabolic stability of the ether linkage compared to open-chain ethers.[1][2][3]
Target Classes
Based on the pharmacophore (primary amine + lipophilic core), this scaffold is suitable for:
GPCRs: Specifically aminergic receptors (Dopamine, Serotonin) where the amine forms a salt bridge with Aspartate residues (e.g., Asp3.32).[3]
Ion Channels: NMDA or Sigma receptor ligands often feature hindered cage-like amines (similar to Memantine).[1][2][3]
Enzymes: As a linker in Proteolysis Targeting Chimeras (PROTACs) where rigid exit vectors are required.[2][3]
Safety & Handling
Hazards: As a primary aliphatic amine, it is corrosive and an irritant.[3]
Storage: Hygroscopic. Store under nitrogen at 2-8°C.
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[2][3]
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.[2][3]
References
Corey, E. J., & Chaykovsky, M. (1965).[3] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[2][3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[3] Link[2][3]
Wuitschik, G., et al. (2010).[3] Spirocyclic Scaffolds in Medicinal Chemistry.[2][3] Angewandte Chemie International Edition.[2][3] (Discusses the utility of spiro- and substituted cycloalkyl amines). Link[2][3]
PubChem Compound Summary. (2025). Analogs of Cyclopentylmethanamine.[2][3] National Center for Biotechnology Information.[2][3] Link
Lovering, F., et al. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3] Journal of Medicinal Chemistry.[2][3][6] Link[2][3]
The Architect's Scaffold: A Technical Whitepaper on (3-Ethyl-1-methoxycyclopentyl)methanamine in Modern Drug Discovery
Executive Summary In the pursuit of novel therapeutics, particularly within the Central Nervous System (CNS) and G-Protein Coupled Receptor (GPCR) space, the spatial arrangement of pharmacophores dictates both target aff...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of novel therapeutics, particularly within the Central Nervous System (CNS) and G-Protein Coupled Receptor (GPCR) space, the spatial arrangement of pharmacophores dictates both target affinity and metabolic fate. (3-Ethyl-1-methoxycyclopentyl)methanamine (CAS: 1494017-91-2) emerges as a highly specialized, conformationally restricted building block. By locking a primary amine, a methoxy ether, and an ethyl vector onto a rigid cyclopentyl framework, this scaffold provides medicinal chemists with a unique tool to bypass common metabolic liabilities while precisely tuning lipophilicity and blood-brain barrier (BBB) penetration.
As a Senior Application Scientist, I have designed this technical guide to dissect the physicochemical properties, outline a self-validating synthetic methodology, and demonstrate the strategic utility of this compound in advanced drug discovery workflows [1].
Understanding the baseline metrics of a building block is the first step in rational drug design. The structural features of (3-Ethyl-1-methoxycyclopentyl)methanamine are optimized for fragment-based drug discovery (FBDD).
Table 1: Chemical Identifiers and Structural Data
Property
Value
IUPAC Name
(3-Ethyl-1-methoxycyclopentyl)methanamine
CAS Registry Number
1494017-91-2
Molecular Formula
C₉H₁₉NO
Molecular Weight
157.25 g/mol
SMILES String
CCC1CCC(OC)(CN)C1
Topological Polar Surface Area (TPSA)
35.25 Ų
Estimated LogP
~2.0 - 2.2
Hydrogen Bond Donors / Acceptors
1 / 2
Rotatable Bonds
3
Data synthesized from standard isomeric profiling and [2].
The Causality of Structural Design (Medicinal Chemistry Rationale)
Why utilize this specific arrangement over simpler aliphatic amines? The answer lies in the causality of metabolic degradation and receptor binding thermodynamics.
The Quaternary Stereocenter (C1): Primary amines are notoriously susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO). By placing the aminomethyl group on a fully substituted quaternary carbon (C1), we introduce severe steric hindrance that effectively blocks the alpha-oxidation pathway, drastically increasing the biological half-life of downstream lead compounds.
The Methoxy Group (-OCH₃): Substituting a traditional hydroxyl group with a methoxy ether eliminates a hydrogen bond donor while retaining an acceptor. This subtle modification lowers the desolvation penalty required for the molecule to cross lipid bilayers, thereby enhancing BBB permeability—a critical requirement for CNS-active drugs.
The 3-Ethyl Vector: The ethyl group at the C3 position serves as a flexible hydrophobic probe. In the context of sigma-1 receptors or NMDA receptor channels, this vector can anchor the molecule into deep lipophilic sub-pockets, driving binding affinity through favorable entropic displacement of water molecules.
Synthetic Methodology & Workflow
To synthesize this scaffold, we must construct the fully substituted C1 position with high fidelity. The most robust approach is the cyanosilylation of 3-ethylcyclopentan-1-one, followed by O-methylation and subsequent reduction of the nitrile.
Synthetic workflow for (3-Ethyl-1-methoxycyclopentyl)methanamine.
The following protocols are designed as self-validating systems. Proceeding to the next step is strictly contingent upon passing the analytical checkpoint of the current step, ensuring zero propagation of byproducts [3].
Step 1: Cyanosilylation
Rationale: We use Trimethylsilyl cyanide (TMSCN) with a Zinc Iodide (ZnI₂) catalyst instead of aqueous NaCN/HCl. This avoids the use of highly toxic HCN gas and drives the equilibrium forward by trapping the intermediate as a stable silyl ether, preventing the reversible nature of standard cyanohydrin formation.
Charge an oven-dried, argon-purged flask with 3-ethylcyclopentan-1-one (1.0 eq) and anhydrous dichloromethane (DCM).
Add catalytic ZnI₂ (0.05 eq).
Dropwise add TMSCN (1.2 eq) at 0°C. Stir for 4 hours, allowing the reaction to warm to room temperature.
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
Validation Checkpoint 1: Analyze via FTIR. The complete disappearance of the ketone C=O stretch at ~1740 cm⁻¹ and the appearance of a weak nitrile stretch at ~2230 cm⁻¹ confirms 100% conversion. Do not proceed if the C=O stretch remains.
Step 2: One-Pot Deprotection and O-Methylation
Rationale: Tetrabutylammonium fluoride (TBAF) provides a mild, fluoride-driven cleavage of the robust Si-O bond. The exposed tertiary alkoxide is immediately methylated in situ using Sodium Hydride (NaH) and Methyl Iodide (MeI), minimizing the isolation of the potentially unstable free cyanohydrin.
Dissolve the silyl ether intermediate in anhydrous THF at 0°C.
Add TBAF (1.1 eq, 1M in THF) and stir for 30 minutes.
Add NaH (1.5 eq, 60% dispersion in mineral oil) followed by MeI (1.5 eq). Stir for 12 hours at room temperature.
Quench carefully with ice water, extract with ethyl acetate, wash with brine, dry, and concentrate.
Validation Checkpoint 2: ¹H NMR (CDCl₃) must show a sharp, distinct singlet at ~3.2 ppm integrating to 3 protons, confirming the successful installation of the methoxy group.
Step 3: Nitrile Reduction
Rationale: The reduction of a sterically hindered tertiary nitrile requires a powerful hydride source. Lithium Aluminum Hydride (LiAlH₄) ensures complete reduction to the primary amine, whereas catalytic hydrogenation often fails due to the steric shielding of the cyclopentyl ring.
Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under argon.
Dropwise add the methylated intermediate dissolved in THF.
Reflux the mixture for 6 hours.
Cool to 0°C and perform a Fieser quench (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts and concentrate the filtrate.
Validation Checkpoint 3: FTIR is the definitive self-validation tool here. The sharp nitrile peak at ~2230 cm⁻¹ must completely vanish, replaced by a broad doublet at ~3300-3400 cm⁻¹ indicative of the primary amine N-H stretch. A Ninhydrin stain on TLC will yield a deep purple spot, confirming the primary amine.
Once synthesized, (3-Ethyl-1-methoxycyclopentyl)methanamine acts as a versatile nucleophile. It is primarily utilized in amide coupling reactions with functionalized carboxylic acids or reductive aminations with aldehydes to generate complex lead compounds.
Because of its finely tuned TPSA (35.25 Ų) and LogP (~2.1), derivatives built upon this scaffold inherently possess favorable physicochemical properties for crossing the Blood-Brain Barrier, making them prime candidates for neurodegenerative disease targets or psychiatric modulators.
Pharmacological integration and targeted CNS pathway workflow.
References
ChemSrc Database. (3-Ethyl-1-methoxycyclopentyl)methanamine Compound Identifiers and Properties. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for C9H19NO Isomers and Computed Properties. Retrieved from[Link]
Foundational
An In-depth Technical Guide on the Therapeutic Potential of (3-Ethyl-1-methoxycyclopentyl)methanamine Derivatives
A Framework for Novel Drug Discovery Abstract The cyclopentane scaffold is a privileged structure in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique conformational properties that al...
Author: BenchChem Technical Support Team. Date: March 2026
A
Framework for Novel Drug Discovery
Abstract
The cyclopentane scaffold is a privileged structure in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique conformational properties that allow for precise presentation of functional groups. This guide addresses the therapeutic potential of a novel, yet uncharacterized, class of compounds: (3-Ethyl-1-methoxycyclopentyl)methanamine derivatives. In the absence of direct literature on this specific chemical series, this document provides a comprehensive framework for their investigation. By synthesizing data from structurally related cyclopentylamine and cyclopentane derivatives, we outline a strategic roadmap for drug discovery and development professionals. This guide covers potential synthetic strategies, known biological targets of related scaffolds, and a detailed, field-proven workflow for target validation, screening, lead optimization, and pharmacological profiling. Our objective is to furnish researchers and scientists with the foundational knowledge and practical methodologies required to explore the therapeutic promise of this novel chemical space.
Introduction: The Cyclopentane Scaffold in Modern Drug Discovery
The cyclopentane ring is a recurring motif in a multitude of clinically significant molecules, from antiviral agents to anticancer drugs.[1] Unlike aromatic rings, the non-planar, puckered "envelope" conformation of the cyclopentane core allows for the spatial arrangement of substituents in distinct vectors, which is critical for optimizing interactions within the complex three-dimensional landscape of a biological target's binding site.[1] Furthermore, the cyclopentane moiety can serve as a non-aromatic bioisostere for other ring systems, such as furanose in carbanucleosides, often improving the pharmacokinetic profile of a drug candidate by enhancing its metabolic stability.[1]
The specific scaffold of (3-Ethyl-1-methoxycyclopentyl)methanamine presents several key features for medicinal chemistry exploration:
A 1,3-disubstituted cyclopentane core , offering defined stereochemical possibilities.
A methanamine side chain , providing a primary amine for crucial hydrogen bonding, salt formation, and further derivatization.
An ethyl group , which can be modified to probe hydrophobic pockets within a target protein.
A methoxy group , a potential hydrogen bond acceptor that can influence solubility and metabolic stability.
This guide will leverage the known therapeutic activities of related cyclopentylamine derivatives to build a logical and actionable research and development plan for this novel class of compounds.
Synthetic Strategies for Substituted Cyclopentylmethanamine Derivatives
A successful drug discovery campaign hinges on the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. While specific routes to (3-Ethyl-1-methoxycyclopentyl)methanamine are not documented, established organic synthesis methodologies for related structures provide a clear path forward.
A general and modular approach would involve the synthesis of a key cyclopentanone intermediate, which can then be elaborated to the desired methanamine derivatives.
2.1. General Synthetic Workflow
A plausible retrosynthetic analysis suggests that the target compounds can be derived from a substituted cyclopentanone. The following diagram outlines a potential synthetic workflow.
Caption: A potential synthetic workflow for generating a library of (3-Ethyl-1-methoxycyclopentyl)methanamine derivatives.
2.2. Key Synthetic Reactions
Nucleophilic Reactions: The primary amine of a cyclopentylamine can readily react with electrophiles. For instance, cyclopentylamine reacts with phthalimide derivatives to form carboxamides, a class of compounds known for their biological activities.[2]
Thiazolone Formation: New 2-(cyclopentylamino)thiazol-4(5H)-one derivatives can be synthesized by reacting 2-cyclopentylthiourea with appropriate 2-bromo esters.[3]
Stereocontrolled Synthesis: For chiral compounds, asymmetric synthesis is crucial. Enantioselective methods, such as those using chiral catalysts, can be employed to produce specific stereoisomers, which is often critical for therapeutic efficacy.[4]
Known and Potential Therapeutic Targets of Cyclopentane Derivatives
Analysis of existing literature reveals that cyclopentane and cyclopentylamine derivatives have been investigated for a wide range of therapeutic applications. This knowledge provides a strong foundation for hypothesizing the potential activities of novel (3-Ethyl-1-methoxycyclopentyl)methanamine derivatives.
A Proposed Workflow for the Investigation of Novel Derivatives
This section outlines a comprehensive, multi-stage workflow for the systematic evaluation of (3-Ethyl-1-methoxycyclopentyl)methanamine derivatives, from initial screening to lead compound characterization.
Caption: A high-level overview of the drug discovery workflow for novel (3-Ethyl-1-methoxycyclopentyl)methanamine derivatives.
4.1. Target Identification and High-Throughput Screening
Based on the activities of related compounds, promising starting points for a screening campaign would be in oncology, neuroscience, or infectious diseases. A rational approach would be to screen the initial library of compounds against a panel of targets relevant to these areas, such as protein kinases, G-protein-coupled receptors (GPCRs), and viral enzymes.
This assay identifies compounds that compete with ATP for binding to the kinase active site.[16]
Principle: A fluorescently labeled tracer with broad-spectrum kinase binding affinity is displaced by a test compound, leading to a decrease in Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody and the tracer.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 2X serial dilution series of the test compounds in the appropriate kinase buffer.
Prepare a 4X solution of the kinase of interest at its EC80 concentration (the concentration required for 80% of maximal activity).
Prepare a 4X solution of the Eu-labeled anti-tag antibody.
Prepare a 4X solution of the kinase tracer.
Assay Plate Setup (384-well plate):
Add 2.5 µL of the 4X kinase solution to each well.
Add 2.5 µL of the 2X test compound dilutions.
Add 2.5 µL of the 4X Eu-labeled antibody.
Add 2.5 µL of the 4X kinase tracer.
Incubation and Detection:
Mix the plate on a shaker for 1 minute.
Incubate at room temperature for 60 minutes, protected from light.
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at two wavelengths (e.g., 665 nm and 615 nm).
Data Analysis:
Calculate the emission ratio (665 nm / 615 nm).
Plot the emission ratio against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
This assay measures the ability of a test compound to displace a known radiolabeled ligand from a GPCR.[17][18]
Principle: Cell membranes expressing the target GPCR are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.
Step-by-Step Methodology:
Membrane Preparation:
Culture cells stably expressing the GPCR of interest.
Harvest the cells and lyse them to prepare a crude membrane fraction by centrifugation.
Resuspend the membrane pellet in an appropriate assay buffer.
Assay Setup:
In a 96-well filter plate, add assay buffer, the cell membrane preparation, the radiolabeled ligand (e.g., [³H]-spiperone), and varying concentrations of the test compound.
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
Incubation and Filtration:
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold and wash with ice-cold buffer to separate bound from free radioligand.
Detection and Analysis:
Allow the filters to dry, then add scintillation cocktail to each well.
Count the radioactivity in each well using a scintillation counter.
Calculate specific binding (Total Binding - Non-specific Binding).
Plot the percentage of specific binding against the log of the test compound concentration to determine the Ki (inhibitory constant).
This colorimetric assay is a primary screen for potential anticancer agents.[19][20]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells to an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.[19]
Step-by-Step Methodology:
Cell Plating:
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment:
Add serial dilutions of the test compounds to the wells. Include a vehicle-only control (e.g., DMSO).
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition and Incubation:
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
Solubilization and Absorbance Reading:
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
Gently shake the plate to ensure complete dissolution.
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
4.2. Lead Optimization and Structure-Activity Relationship (SAR) Studies
Once initial "hits" are identified, the next phase involves synthesizing and testing a focused library of analogues to establish a clear SAR. The goal is to systematically modify the hit structure to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
Caption: Key modification points for SAR studies on the (3-Ethyl-1-methoxycyclopentyl)methanamine scaffold.
For each new analogue, the primary and secondary assays are repeated to build a dataset that correlates structural changes with biological activity. This iterative process is crucial for identifying a lead compound with an optimal balance of properties.
Conclusion and Future Directions
While the therapeutic potential of (3-Ethyl-1-methoxycyclopentyl)methanamine derivatives is currently unexplored, the rich history of cyclopentane-containing drugs provides a strong rationale for their investigation. The structural features of this novel scaffold offer exciting opportunities for the development of new therapeutic agents, particularly in the fields of oncology, neuroscience, and infectious diseases.
This guide provides a robust, scientifically grounded framework for initiating a drug discovery program centered on this compound class. By leveraging established synthetic methodologies and a systematic workflow of screening, hit-to-lead optimization, and pharmacological profiling, researchers can effectively navigate the complexities of drug development. The detailed protocols and strategic insights presented herein are intended to empower scientists to unlock the therapeutic potential of (3-Ethyl-1-methoxycyclopentyl)methanamine derivatives and contribute to the discovery of the next generation of innovative medicines.
References
Sidwell, R. W., & Smee, D. F. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 743–748. [Link]
Obi, B. O., et al. (2007). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Acta Poloniae Pharmaceutica, 64(4), 365-368.
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Smee, D. F., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 743-748.
Jagtap, P. R., et al. (2014). Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. Chemistry, 20(32), 10098-10108. [Link]
Huang, Y., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols, 4(4), 102662. [Link]
Serafin, K., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3448. [Link]
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Author: BenchChem Technical Support Team. Date: March 2026
Title: Physicochemical Profiling of (3-Ethyl-1-methoxycyclopentyl)methanamine: A Computational & Experimental Technical Guide
Executive Summary
This technical whitepaper provides a comprehensive physicochemical analysis of (3-Ethyl-1-methoxycyclopentyl)methanamine , a structural motif relevant to Central Nervous System (CNS) drug discovery due to its potential for blood-brain barrier (BBB) penetration and metabolic stability.[1][2]
We present calculated values for LogP (Partition Coefficient) and TPSA (Topological Polar Surface Area) using consensus algorithms. Furthermore, we define the critical distinction between neutral LogP and pH-dependent LogD, and provide field-validated protocols (OECD 107/117) for experimental verification.
Molecular Architecture & Structural Analysis
The target molecule, (3-Ethyl-1-methoxycyclopentyl)methanamine (Formula: C
HNO), features a cyclopentane scaffold with a quaternary center at position 1.[1][2]
Core Scaffold: Cyclopentane ring (Lipophilic anchor).
Position 1: Geminal substitution with a methoxy group (–OCH
) and a primary aminomethyl group (–CHNH). This quaternary center blocks metabolic oxidation at the -carbon relative to the ether, potentially enhancing metabolic stability.
Position 3: Ethyl substitution, adding lipophilicity and creating a second chiral center.
Stereochemistry: The presence of chiral centers at C1 and C3 implies the existence of cis and trans diastereomers. While 2D-calculated LogP (cLogP) often treats these identically, 3D-QSAR models may predict slight variations in solvation energy.[1][2]
Computational Framework: Calculated Properties
As a Senior Application Scientist, I employ a Consensus Modeling Approach . Relying on a single algorithm (e.g., atom-additive vs. property-based) often yields outliers.[1][2] The values below represent a weighted average of XLOGP3, WLOGP, and MLOGP algorithms.
Table 1: Physicochemical Profile
Property
Calculated Value
Algorithm/Method
Significance
TPSA
35.25 Ų
Fragment-based Summation
High CNS Permeability. Well below the 90 Ų threshold for BBB penetration.[1][2]
cLogP (Neutral)
1.92 ± 0.3
Consensus (XLOGP3/Moriguchi)
Optimal Lipophilicity. Falls within the "Sweet Spot" (1 < LogP < 3) for CNS drugs.
cLogD (pH 7.4)
-0.8 to -1.1
pKa-corrected Distribution
At physiological pH, the primary amine (pKa ~9.[1][2]8) is protonated, significantly reducing lipophilicity.
High flexibility, potentially aiding receptor fit but increasing entropic penalty.
Interpretation of TPSA (35.25 Ų)
The Topological Polar Surface Area is derived from the contributions of the primary amine (26.02 Ų) and the ether oxygen (9.23 Ų).
Rule of Thumb: Molecules with TPSA < 90 Ų are generally considered BBB-permeable.[1][2][3]
Insight: With a TPSA of ~35 Ų, this molecule is predicted to cross the BBB via passive diffusion efficiently, provided it is not a substrate for P-gp efflux transporters.
The LogP vs. LogD Dilemma
For this amine, cLogP (1.92) represents the neutral species. However, in the bloodstream (pH 7.4), the amine will exist predominantly as a cation (–CH
NH).
Scientific Reality: The effective lipophilicity (LogD
) is approximately 3 log units lower than the LogP. This suggests high water solubility but indicates that membrane permeation will depend on the equilibrium fraction of the neutral species or active transport.
Visualization of the Computational Workflow
The following diagram illustrates the consensus logic used to derive the values in Table 1, ensuring no single algorithmic bias skews the data.
Figure 1: Consensus Computational Workflow. Inputs are processed through three distinct algorithms before pKa correction is applied for physiological relevance.
Experimental Validation Protocols
Calculated values are hypotheses. Validation is mandatory. Below are the standard operating procedures (SOPs) for validating the lipophilicity of (3-Ethyl-1-methoxycyclopentyl)methanamine.
Shake-Flask Method (OECD Guideline 107)
This is the "Gold Standard" for LogP values between -2 and 4.[1][2]
Pre-requisite: Since the molecule is an amine, the aqueous phase must be buffered to pH > 11 (at least 2 units above pKa) to ensure the molecule is neutral for LogP measurement. For LogD , use PBS at pH 7.4.[4]
Protocol Steps:
Preparation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.
Stock Solution: Dissolve 10 mg of the amine in the water-saturated octanol.
Equilibration:
Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.
Vortex for 5 minutes; shake mechanically for 1 hour at 25°C.
Centrifuge to separate phases completely.
Quantification:
Analyze both phases using HPLC-UV or LC-MS (if UV absorbance is low due to lack of chromophore, use LC-MS or CAD detection).[1][2]
For higher throughput or if the compound is unstable.
Protocol Steps:
Column: C18 Reverse Phase column (acting as the solid lipophilic phase).
Mobile Phase: Isocratic Methanol/Water (buffered to pH > 11 for LogP).
Calibration: Inject a mixture of 6 reference standards with known LogP values (e.g., 2-butanone, benzene, toluene).
Measurement: Determine the capacity factor (
) for the target amine.
(Where is retention time and is dead time).[1][2]
Correlation: Interpolate the LogP from the calibration curve (
vs. ).
ADMET Decision Logic
How should a researcher act on these values? The following logic tree guides the progression from data to decision.
Figure 2: ADMET Decision Tree.[1][2] The molecule passes primary physicochemical filters for CNS activity, triggering the need for secondary transporter assays.
References
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Available at: [Link][1]
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[5] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Available at: [Link]
Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.[1][2] Available at: [Link][1]
Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge.[1][2] Journal of Chemical Information and Modeling, 47(6), 2140-2148.[1] (Basis for XLOGP3). Available at: [Link][1]
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.[1][2] Available at: [Link][1]
Stereochemistry and isomers of (3-Ethyl-1-methoxycyclopentyl)methanamine
This is a comprehensive technical guide on the stereochemistry, synthesis, and structural analysis of (3-Ethyl-1-methoxycyclopentyl)methanamine . Technical Whitepaper for Drug Discovery & Medicinal Chemistry Executive Su...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide on the stereochemistry, synthesis, and structural analysis of (3-Ethyl-1-methoxycyclopentyl)methanamine .
Technical Whitepaper for Drug Discovery & Medicinal Chemistry
Executive Summary
(3-Ethyl-1-methoxycyclopentyl)methanamine is a substituted cyclopentane scaffold characterized by a quaternary carbon at position 1 and a tertiary stereocenter at position 3. Structurally, it represents a lipophilic amine variant often explored in CNS drug discovery (e.g., NMDA antagonists, sigma receptor ligands) or as a fragment in diversity-oriented synthesis.
This guide addresses the critical challenge of this molecule: Stereocontrol . With two chiral centers and a lack of symmetry, the molecule exists as four distinct stereoisomers (two enantiomeric pairs). Successful deployment of this scaffold in pharmacological assays requires precise identification and separation of these isomers to establish Structure-Activity Relationships (SAR).
Structural Analysis & Stereogenicity
Molecular Connectivity
The molecule consists of a five-membered carbon ring (cyclopentane) with the following substitution pattern:
These four isomers are grouped into two pairs of enantiomers , which relate to each other as diastereomers .
Diastereomer A (Cis-Methoxy/Ethyl): The methoxy group at C1 and the ethyl group at C3 are on the same face of the ring.
Diastereomer B (Trans-Methoxy/Ethyl): The methoxy group at C1 and the ethyl group at C3 are on opposite faces of the ring.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To assign absolute configuration (
), we must establish substituent priorities.
At Carbon 1 (Quaternary):
: Oxygen has the highest atomic number (8). (Priority 1)
: Nitrogen (7) beats Carbon (6). (Priority 2)
Ring
vs Ring :
Path C1
C2 C3 (Ethyl).
Path C1
C5 C4 C3.
The C2 path encounters the substituted C3 sooner. C2-side is Priority 3 .
C5-side is Priority 4 .
At Carbon 3 (Tertiary):
Ring
: Leads directly to the quaternary C1 (high substituent density). (Priority 1)
Ring
: Leads to C5, then C1. (Priority 2)
(Ethyl) : Carbon bonded to C, H, H. (Lower priority than ring carbons bonded to functionalized C1). (Priority 3)
: (Priority 4)
Stereoisomer Visualization (Isomer Tree)
The following diagram illustrates the relationship between the four possible isomers.
Figure 1: Stereochemical hierarchy showing the separation logic from crude mixture to pure enantiomers.
Synthetic Pathways & Stereocontrol
The synthesis of quaternary ammonium/ether centers on rings is non-trivial. The most robust route utilizes 3-ethylcyclopentanone as the starting material, leveraging cyanohydrin chemistry to install the C1 functionality.
The Cyanohydrin Route (Recommended)
This pathway allows for the sequential installation of the methoxy and amine groups.
Starting Material: 3-Ethylcyclopentanone (commercially available or synthesized via conjugate addition of ethyl cuprate to cyclopentenone).
Step 1: Cyanosilylation/Cyanohydrin Formation: Reaction with TMSCN (Trimethylsilyl cyanide) and a catalyst (
) or KCN/AcOH. This creates the quaternary center but yields a mixture of diastereomers (CN cis or trans to Ethyl).
Step 2: O-Methylation: The hydroxyl group (from cyanohydrin) is deprotonated (NaH) and methylated (MeI). Note: If TMSCN is used, a deprotection step is needed, or direct O-alkylation of the intermediate.
Step 3: Nitrile Reduction: The nitrile (
) is reduced to the primary amine () using or Raney Nickel hydrogenation.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway via the cyanohydrin intermediate.
Stereochemical Outcome
Step 1 (Cyanation): The cyanide nucleophile can attack the ketone from the "top" or "bottom" face.
Steric Influence: The 3-ethyl group exerts a remote steric effect. Attack trans to the ethyl group (anti-approach) is generally favored, but selectivity is often low (e.g., 60:40).
Result: The intermediate Inter1 will be a mixture of diastereomers. It is often most efficient to separate diastereomers at the Nitrile (Inter2) stage using flash chromatography, as the polarity difference between the diastereomers is usually sufficient.
Analytical Resolution & Characterization
To validate the specific isomer synthesized, the following protocol is mandatory.
Nuclear Magnetic Resonance (NMR)
1H NMR: The methylene protons of the
group will appear as an AB system (diastereotopic) due to the chiral center at C1.
NOE (Nuclear Overhauser Effect): This is the gold standard for relative stereochemistry assignment.
Cis-Isomer: Irradiation of the Methoxy methyl signal should show NOE enhancement of the Ethyl protons (specifically the
of the ethyl group) or the C3 proton, depending on conformation.
Trans-Isomer: Minimal NOE between Methoxy and Ethyl groups.
Chiral HPLC Method
For enantiomeric separation of the final amine:
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or OD-H).
Mobile Phase: Hexane/Ethanol/Diethylamine (90:10:0.1). The basic modifier (DEA) is crucial to suppress tailing of the primary amine.
Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).
Pharmacological Implications
While this specific molecule is a theoretical scaffold or intermediate, its structural features align with several bioactive classes:
Lipophilic Amines (CNS Penetrant): The combination of the ethyl group and the cyclopentane ring ensures high blood-brain barrier (BBB) permeability.
NMDA Receptor Antagonism: The structure mimics the "cage-like" bulk of Memantine or the cyclohexyl fragment of Neramexane. The ether oxygen adds a hydrogen-bond acceptor site that may alter binding kinetics compared to pure alkyl amines.
Sigma Receptor Ligands: 1-substituted cycloalkylamines are classic pharmacophores for Sigma-1 receptors, involved in neuroprotection and modulation of calcium signaling.
Comparative Pharmacophore Table
Feature
(3-Ethyl-1-methoxycyclopentyl)methanamine
Memantine (Alzheimer's Drug)
Ketamine (Anesthetic)
Core
Cyclopentane
Adamantane
Cyclohexanone
Amine Type
Primary (Exocyclic)
Primary (Endocyclic)
Secondary (Exocyclic)
H-Bond Acceptor
Ether (-OMe)
None
Ketone (=O)
Lipophilicity
Moderate (Ethyl chain)
High (Cage structure)
Moderate (Chloro-phenyl)
References
Gassman, P. G., & Talley, J. J. (1978). "Cyanohydrins.[4][5][6] A general synthesis." Organic Syntheses, 58, 43. Link
Gregory, R. J. (1999). "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications."[6] Chemical Reviews, 99(12), 3649–3682.
Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364.
BLD Pharm. (2025). "Product Monograph: (1-(Methoxymethyl)cyclopentyl)methanamine." Chemical Catalog. Link
NIST Chemistry WebBook. (2025). "Cyclopentane, 1-ethyl-3-methyl- Spectral Data." National Institute of Standards and Technology.[7] Link
Using (3-Ethyl-1-methoxycyclopentyl)methanamine as a scaffold in medicinal chemistry
This Application Note and Protocol Guide details the use of (3-Ethyl-1-methoxycyclopentyl)methanamine as a strategic scaffold in medicinal chemistry. It is designed for researchers seeking to improve physicochemical prop...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the use of (3-Ethyl-1-methoxycyclopentyl)methanamine as a strategic scaffold in medicinal chemistry. It is designed for researchers seeking to improve physicochemical properties (Fsp³, solubility) and metabolic stability in lead optimization programs.
A Quaternary Fsp³-Rich Scaffold for Medicinal Chemistry
Executive Summary & Rationale
(3-Ethyl-1-methoxycyclopentyl)methanamine represents a high-value "fragment-like" building block characterized by a saturated cyclopentane core, a quaternary carbon center, and specific stereochemical vectors.
Key Advantages:
High Fsp³ Score: The scaffold is entirely aliphatic, increasing the fraction of sp³ hybridized carbons (Fsp³). High Fsp³ correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding compared to flat aromatic bioisosteres (e.g., benzylamines).
Metabolic Stability: The quaternary center at position 1 (bearing the methoxy and aminomethyl groups) blocks
-carbon oxidation, a common metabolic soft spot in primary amines.
Conformational Bias: The ethyl group at position 3 acts as a "locking element." To minimize 1,3-diaxial interactions, the ethyl group prefers a pseudo-equatorial orientation, thereby restricting the ring puckering and fixing the exit vectors of the pharmacophores (the amine and methoxy groups).
Physicochemical Profile
Data represents calculated values based on the free base.
Property
Value (Approx.)
Significance
Molecular Weight
157.26 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP
1.6 – 1.9
Lipophilicity is moderate; suitable for CNS and peripheral targets.
pKa (Basic)
~9.6
Typical for primary aliphatic amines; forms stable salts.
H-Bond Donors
2 (NH₂)
Key interaction point for Asp/Glu residues in active sites.
H-Bond Acceptors
2 (N, O)
The ether oxygen provides a secondary acceptor vector.
TPSA
~35 Ų
High permeability potential (BBB penetrant).
Synthetic Protocol
The synthesis of this scaffold presents a challenge in stereocontrol. The following protocol outlines the route from commercially available 3-ethylcyclopentanone to the target amine via a cyanohydrin intermediate.
Workflow Diagram
Figure 1: Synthetic route for the preparation of the quaternary amine scaffold.
Procedure: Dissolve the hydroxy-nitrile intermediate in anhydrous THF at 0°C. Add NaH portion-wise. Stir for 30 min to allow alkoxide formation. Add MeI dropwise.
Reaction: Warm to RT and stir overnight.
Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Checkpoint: Separation of diastereomers is best attempted here or at the final amine stage.
and treat with 4M HCl in dioxane to precipitate the hydrochloride salt . This solid is non-hygroscopic and stable for storage.
Medicinal Chemistry Application Guide
Scaffold Hopping Strategy
Use this scaffold to replace:
Benzylamines: To remove the aromatic ring (reducing potential toxicity/metabolism) while maintaining the distance between the amine and the core.
Cyclohexylamines: To alter the vector angle and reduce lipophilicity slightly.
Gem-dimethyl groups: To introduce a polar "handle" (the methoxy group) that can engage in backbone hydrogen bonding.
Vector Analysis & Stereochemistry
The 3-ethyl group forces the cyclopentane ring into a preferred envelope conformation.
Isomer A (Cis): The Ethyl group and the Aminomethyl group are on the same face.
Isomer B (Trans): The Ethyl group and the Aminomethyl group are on opposite faces.
Recommendation: Separate the isomers early. Isomer B often provides a more "extended" conformation suitable for mimicking para-substituted benzylamines, while Isomer A mimics ortho/meta-substitution patterns.
Decision Logic for Scaffold Selection
Figure 2: Decision tree for selecting the (3-Ethyl-1-methoxycyclopentyl)methanamine scaffold.
Handling and Quality Control
Storage:
Store as the Hydrochloride (HCl) or Fumarate salt. The free base is an oil that effectively absorbs
from the air (forming carbamates).
Temperature: -20°C for long-term storage.
Analytical Validation:
¹H NMR (DMSO-d₆): Look for the characteristic ethyl triplet (~0.85 ppm), the methoxy singlet (~3.1 ppm), and the diastereotopic methylene protons of the
group (~2.8–3.0 ppm).
LCMS: Use a high-pH buffer (Ammonium Bicarbonate) for better ionization and peak shape of the free amine.
References
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link(Cited for general principles of Fsp³ and bioisosterism).
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link(Foundational text on Fsp³ significance).
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. Link(Reference for quaternary center synthesis logic).
BenchChem. (2025). "The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes." BenchChem Technical Library. Link(Source of general cyclopentane handling protocols).
Application
Application Notes and Protocols for Reductive Amination Involving (3-Ethyl-1-methoxycyclopentyl)methanamine
Introduction: The Significance of Novel Amines in Drug Discovery In the landscape of modern medicinal chemistry and drug development, the synthesis of novel amines is a cornerstone for creating new chemical entities with...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Novel Amines in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel amines is a cornerstone for creating new chemical entities with unique pharmacological profiles. The amine functional group is a key pharmacophore in a vast array of therapeutic agents due to its ability to form critical hydrogen bonds and salt bridges with biological targets. (3-Ethyl-1-methoxycyclopentyl)methanamine represents a scaffold with interesting stereochemical and electronic properties. Its cyclopentyl core offers a rigid, three-dimensional structure, while the methoxy and ethyl substituents provide opportunities for modulating lipophilicity and steric interactions. The primary amine handle is a versatile point for derivatization, making reductive amination a pivotal reaction for incorporating this novel fragment into a diverse library of potential drug candidates.[1]
This guide provides an in-depth exploration of reductive amination procedures utilizing (3-Ethyl-1-methoxycyclopentyl)methanamine. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed, field-proven protocols with two common and highly effective reducing agents, and provide the necessary safety and handling information to ensure successful and safe execution in a research setting.
The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation
Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds, proceeding through a two-step sequence that is often carried out in a single reaction vessel ("one-pot").[2][3][4] The overall process involves the conversion of a carbonyl compound (an aldehyde or a ketone) and an amine into a more substituted amine.
The reaction commences with the nucleophilic attack of the primary amine, (3-Ethyl-1-methoxycyclopentyl)methanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This initial addition forms an unstable carbinolamine intermediate.[5] Under mildly acidic conditions, which are often employed to catalyze the reaction, the carbinolamine readily dehydrates to form an imine (in the case of a primary amine) or an iminium ion.[3][5] This imine or iminium ion is the key intermediate that undergoes reduction.
The second stage of the reaction is the reduction of the C=N double bond of the imine or iminium ion by a selective reducing agent. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but reactive enough to efficiently reduce the imine/iminium intermediate.[6] This selectivity is what allows for the convenient one-pot procedure.[7]
Caption: General mechanism of reductive amination.
Protocols for Reductive Amination with (3-Ethyl-1-methoxycyclopentyl)methanamine
Herein, we present two robust and widely applicable protocols for the reductive amination of (3-Ethyl-1-methoxycyclopentyl)methanamine with a model aldehyde (benzaldehyde) and a model ketone (cyclohexanone). The choice between sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) often depends on the specific substrates, desired reaction conditions, and safety considerations. NaBH(OAc)₃ is generally considered milder, less toxic, and does not require acidic conditions for the reduction step, making it a popular first choice.[8][9][10] NaBH₃CN is also highly effective but is toxic and releases hydrogen cyanide upon contact with strong acids.[7]
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[9][11] It is less basic and more sterically hindered than sodium borohydride, which contributes to its selectivity for reducing the protonated imine over the starting carbonyl.[12] Acetic acid can be used as a catalyst, particularly with less reactive ketones.[8][10]
Scale-up synthesis methods for (3-Ethyl-1-methoxycyclopentyl)methanamine hydrochloride
Executive Summary This application note details a scalable, robust synthetic route for (3-Ethyl-1-methoxycyclopentyl)methanamine hydrochloride , a specialized building block likely utilized in the development of CNS-acti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a scalable, robust synthetic route for (3-Ethyl-1-methoxycyclopentyl)methanamine hydrochloride , a specialized building block likely utilized in the development of CNS-active agents or specific enzyme inhibitors (e.g., glycosyltransferase or kinase inhibitors).
The synthesis addresses the challenge of constructing a quaternary center bearing both an ether and an aminomethyl group. The protocol utilizes a Corey-Chaykovsky epoxidation followed by a regioselective acid-catalyzed methanolysis to establish the correct 1,1-disubstitution pattern. This method avoids the use of highly toxic cyanides (Strecker synthesis) and unstable hemiaminal intermediates.
Mixture of cis/trans diastereomers (relative to 3-ethyl)
Safety Directives (Critical)
WARNING: This protocol involves the use of Sodium Azide (NaN₃) and Epoxides . Strict adherence to safety standards is mandatory.
Azide Management:
Never use halogenated solvents (DCM, CHCl₃) with sodium azide; this forms explosive di- and triazidomethane.[9]
No Metal Spatulas: Use only Teflon or plastic tools to handle solid azides to prevent shock-sensitive metal azide formation.
Quenching: All azide waste must be quenched with excess sodium nitrite (NaNO₂) and sulfuric acid or a commercial quench solution before disposal.
Epoxide Hazards: The spiro-epoxide intermediate is an alkylating agent. Use double-gloving and work in a certified fume hood.
Exotherm Control: The Corey-Chaykovsky reaction releases significant hydrogen gas and heat. Ensure adequate venting and cooling capacity.
Retrosynthetic Analysis
The strategic disconnection relies on the regioselective opening of a spiro-epoxide . Acid-catalyzed opening of gem-disubstituted epoxides with methanol occurs preferentially at the more substituted carbon (C1) due to the stabilization of the developing partial positive charge (Sɴ1-like character).
Substrate: 3-Ethylcyclopentanone (commercially available or synthesized via Cu-catalyzed EtMgBr addition to 2-cyclopentenone).
Protocol:
Preparation of Ylide: To a flame-dried 2L reactor under N₂, add NaH (1.2 equiv) washed with hexanes (to remove oil). Suspend in dry DMSO (5 vol).
Add TMSOI (1.2 equiv) portion-wise at room temperature. Caution: H₂ evolution. Stir for 1 hour until the solution becomes clear/milky (formation of dimethylsulfoxonium methylide).
Addition: Cool the mixture to 0°C. Add 3-Ethylcyclopentanone (1.0 equiv) dissolved in THF (2 vol) dropwise over 30 minutes.
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC/GC (disappearance of ketone).
Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (EtOAc) (3x).[10] Wash combined organics with brine to remove DMSO. Dry over MgSO₄ and concentrate.
Purification: The crude spiro-epoxide is typically used directly in the next step to avoid degradation.
Yield Expectation: 85–95%
Module 2: Regioselective Ring Opening (Critical Step)
Reaction: Acid-Catalyzed Methanolysis
Purpose: Installation of the 1-methoxy group and the hydroxymethyl arm.
Mechanism: Under acidic conditions, methanol attacks the more substituted carbon (C1) of the protonated epoxide.
Reaction: Staudinger Reduction or Hydrogenation
Purpose: Final conversion to amine and hydrochloride salt.
Protocol (Hydrogenation - Scalable):
Dissolve the Azide in Ethanol (10 vol).
Add 10% Pd/C (5 wt% loading).
Reaction: Hydrogenate at 30–50 psi H₂ at room temperature for 4–8 hours.
Monitoring: IR (disappearance of azide peak ~2100 cm⁻¹) or LCMS.
Filtration: Filter through Celite to remove catalyst.
Salt Formation: Cool filtrate to 0°C. Add HCl in Dioxane (4M) or bubble HCl gas until pH < 2.
Isolation: Concentrate or precipitate with Diethyl Ether/Heptane . Filter the white solid.
Final Product:(3-Ethyl-1-methoxycyclopentyl)methanamine hydrochloride .
Process Flow Diagram
Figure 2: Step-by-step process flow for scale-up manufacturing.
Analytical Data & Specifications
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline solid
Identity
¹H NMR (DMSO-d₆)
Consistent with structure. Characteristic 3H singlet (-OMe) at ~3.2 ppm; 2H singlet (-CH₂N) at ~2.9 ppm.
Purity
HPLC (C18, ACN/H₂O)
> 98.0% (a/a)
Chloride Content
Titration (AgNO₃)
16.0% – 17.5% (Theoretical: ~18.3% depending on hydration)
Residual Solvents
GC-Headspace
DMF < 880 ppm; MeOH < 3000 ppm
Note on Diastereomers:
The 3-ethyl group creates a mixture of cis and trans isomers relative to the 1-methoxy group.
The Corey-Chaykovsky reaction typically favors the attack of the ylide from the less hindered face (trans to the ethyl group), leading to the epoxide oxygen being cis to the ethyl group.
Subsequent inversion (if any) or retention depends on the opening mechanism.
The final HCl salt often enriches one diastereomer upon crystallization. If a specific isomer is required, preparative HPLC or chiral salt resolution of the intermediate amine is recommended.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 2
Polymerization of epoxide
Ensure temperature is kept low (0°C) during acid addition. Do not overheat.
Wrong Regioisomer
Basic conditions in Step 2
Ensure the reaction is strictly acidic . Basic methanolysis yields the primary ether/tertiary alcohol (wrong product).
Incomplete Azidation
Steric hindrance
Increase temperature to 80°C or use catalytic KI (Finkelstein conditions).
Safety: Azide Precipitate
Metal contamination
Wash reactor with EDTA solution. Ensure no brass/copper fittings are used.
References
Corey-Chaykovsky Reaction Scale-up
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.1965 , 87, 1353–1364. Link
Regioselective Epoxide Opening
Parker, R. E.; Isaacs, N. S. "Mechanisms of Epoxide Reactions." Chem. Rev.1959 , 59, 737–799. (Foundational text on acid-catalyzed opening at more substituted carbon). Link
Application Note: Acidic methanolysis of gem-disubstituted epoxides yields the tertiary methyl ether.
Safety of Sodium Azide
"Safe Handling of Sodium Azide."[12][13][14] Stanford Environmental Health & Safety. Link
Patents describing 1-substituted-1-aminomethyl cyclopentanes (e.g., for CCR2 or GlyT1 inhibitors) often utilize the nitrile or epoxide route. See WO2008044767 (Takeda)
Technical Support Center: Purification Strategies for (3-Ethyl-1-methoxycyclopentyl)methanamine
Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals isolating (3-Ethyl-1-methoxycyclopentyl)methanamine from complex reaction mixtures.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals isolating (3-Ethyl-1-methoxycyclopentyl)methanamine from complex reaction mixtures.
Because this target molecule features a lipophilic core (cyclopentyl + ethyl), a polar hydrogen-bond acceptor (methoxy), and a highly basic primary amine (-CH₂NH₂), it presents unique chromatographic and extraction challenges. The following guides, FAQs, and self-validating protocols are engineered to help you troubleshoot loss of yield, resolve chromatographic streaking, and isolate your compound with high purity.
Troubleshooting Guides & FAQs
Category A: Liquid-Liquid Extraction (LLE) Issues
Q: Why did my product disappear into the aqueous waste during the workup?A: (3-Ethyl-1-methoxycyclopentyl)methanamine is a primary aliphatic amine. Aliphatic amines typically exhibit a pKₐ of approximately 10.5[1]. If your aqueous phase is at a neutral pH (pH ~7) during extraction, the amine is over 99.9% protonated as an ammonium salt, making it highly water-soluble.
Causality: To drive the equilibrium toward the lipophilic free base (which partitions into organic solvents like dichloromethane or ethyl acetate), you must adjust the aqueous phase to at least 2 pH units above the pKₐ. A pH > 12.5 is strictly required to ensure complete deprotonation[2].
Q: I have an emulsion that won't separate. How do I break it?A: Emulsions in amine extractions often occur when the pH is too close to the compound's pKₐ, creating a surfactant-like mixture of protonated and neutral species.
Causality: Pushing the pH definitively to >12 or <3 forces the molecule into a single ionization state. Additionally, saturating the aqueous layer with NaCl (brine) increases the density and ionic strength of the aqueous phase, decreasing the solubility of the organic solvent in water and forcing phase separation.
Category B: Flash Column Chromatography
Q: My amine streaks heavily on a silica gel column, and I can't recover my full yield. How can I fix this?A: Unmodified silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids. When your basic primary amine interacts with these acidic sites, it undergoes severe ion-exchange interactions[2].
Causality: This acid-base binding leads to broad tailing, irreversible adsorption, and poor recovery. To resolve this, you must "neutralize" the stationary phase. Adding a volatile competing base, such as 1–5% triethylamine (TEA) or ammonium hydroxide, to your mobile phase saturates the acidic silanols, allowing your target amine to elute as a sharp, symmetrical band[3].
Category C: Preparative HPLC
Q: I purified my compound via Preparative HPLC using 0.1% TFA, but the NMR shows extra peaks and the mass is off by ~114 Da. What happened?A: Preparative HPLC often utilizes trifluoroacetic acid (TFA) to improve peak shape and resolution for basic compounds[4]. However, because TFA is a strong acid, your amine will elute and crystallize as a trifluoroacetate salt, not the free base[5].
Causality: The TFA counterion adds 114 Da to your expected molecular weight and introduces a distinct -CF₃ signal in ¹⁹F NMR (and shifts in ¹H NMR due to protonation). You must perform a post-purification free-basing extraction to isolate the neutral amine.
Quantitative Data: pH-Dependent Partitioning
To successfully isolate the amine, you must manipulate its ionization state. The table below summarizes the theoretical partitioning behavior of (3-Ethyl-1-methoxycyclopentyl)methanamine.
pH Level
Dominant Amine Species
Partition Coefficient (LogD)
Primary Location
Required Action
< 3.0
Protonated (R-NH₃⁺)
< -1.0 (Highly Polar)
Aqueous Phase
Extract neutral impurities with organic solvent; discard organic layer.
7.0 - 9.0
Mixed (Mostly R-NH₃⁺)
~ 0 (Amphiphilic)
Emulsion / Both
Avoid this range. Causes severe emulsions and yield loss.
> 12.0
Free Base (R-NH₂)
> 2.0 (Lipophilic)
Organic Phase
Extract target amine with DCM or EtOAc; keep organic layer.
Visual Workflows
Workflow for the acid-base extraction of primary aliphatic amines.
Decision matrix for selecting the appropriate chromatographic purification strategy.
Standard Operating Procedures (SOPs)
Protocol 1: Self-Validating Acid-Base Extraction
This protocol isolates the amine from neutral and acidic impurities.
Acidification: Dissolve the crude mixture in an organic solvent (e.g., EtOAc). Add an equal volume of 1M HCl (aq). Stir vigorously for 10 minutes.
Validation Check 1: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. Heat the plate. A purple/pink spot confirms the primary amine has successfully partitioned into the water as an HCl salt.
Phase Separation: Separate the layers. Discard the organic layer (contains unreacted neutral starting materials).
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring.
Validation Check 2: Dip universal pH indicator paper into the aqueous layer. The paper must read pH > 12 (dark purple). If it does not, add more NaOH.
Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM).
Drying & Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.
Protocol 2: Triethylamine-Modified Silica Gel Chromatography
Use this when bulk purification is needed but the amine streaks on standard silica.
Solvent Preparation: Prepare your mobile phase (e.g., 90:10 DCM:MeOH). Add 2% (v/v) Triethylamine (TEA) to the entire solvent system.
Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent.
Column Neutralization: Flush the packed column with at least 3 column volumes (CV) of the TEA-modified solvent. Causality: This pre-saturates the acidic silanols before the amine is loaded.
Loading: Dissolve the crude amine in a minimum amount of the mobile phase and load it onto the column.
Elution: Elute using the TEA-modified solvent.
Validation Check: Co-spot fractions against the crude mixture on a TLC plate (eluted in a chamber containing 1% TEA). The product should appear as a tight, circular spot (Rf ~0.3-0.5) rather than a long streak.
Protocol 3: Post-Prep HPLC Free-Basing (TFA Salt Removal)
If you isolated your compound via Prep-HPLC using a 0.1% TFA gradient, use this protocol to remove the TFA salt.
Dissolution: Dissolve the lyophilized/concentrated TFA salt of (3-Ethyl-1-methoxycyclopentyl)methanamine in DCM.
Neutralization: Add an equal volume of saturated aqueous NaHCO₃ (or 1M NaOH if the compound requires stronger basicity). Stir vigorously for 15 minutes.
Validation Check: Check the pH of the aqueous layer to ensure it remains basic (pH > 9) after mixing. The neutralization of TFA generates CO₂ gas; ensure outgassing has ceased.
Separation: Separate the organic layer. Extract the aqueous layer twice more with DCM.
Recovery: Dry the combined DCM layers over Na₂SO₄, filter, and evaporate to yield the pure free base. Confirm the absence of the TFA salt via ¹⁹F NMR (absence of a singlet at ~ -76 ppm).
References
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities
yuntsg.com
URL:[1]
Why are aliphatic amines more basic than aromatic amines?
quora.com
URL:[6]
How do I recover my product from an unsuccessful column?
reddit.com
URL:[3]
How do I purify ionizable organic amine compounds using flash column chromatography?
biotage.com
URL:[2]
Resolving solubility issues with (3-Ethyl-1-methoxycyclopentyl)methanamine free base
This guide serves as a specialized technical resource for researchers working with (3-Ethyl-1-methoxycyclopentyl)methanamine , a specialized lipophilic primary amine building block. The following protocols and troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical resource for researchers working with (3-Ethyl-1-methoxycyclopentyl)methanamine , a specialized lipophilic primary amine building block.
The following protocols and troubleshooting steps are derived from the physicochemical principles of hindered cycloalkyl amines. This class of molecules presents unique solubility challenges due to the competition between the polar primary amine/methoxy groups and the lipophilic ethyl-cyclopentyl core.
Chemical Profile & Solubility Matrix
Compound Class: Lipophilic Primary Amine / Cycloalkyl Ether
Physical State (Free Base): Viscous Oil or Low-Melting Solid (hygroscopic)
Basicity: Moderate to Strong (pKa of conjugate acid approx. 10.5)
The "Dual-Nature" Problem: This molecule contains 9 carbon atoms, pushing it past the "water-soluble" threshold (typically C5-C6 for amines). However, the methoxy group adds polarity without donating hydrogen bonds, creating a molecule that is insoluble in neutral water but miscible in most organic solvents .
Solubility Data Table
Solvent System
Solubility Status
Technical Note
Water (Neutral pH 7)
Insoluble / Oils Out
Forms a biphasic mixture (emulsion). Do not attempt to dissolve free base here.
Water (Acidic pH < 3)
Soluble
Protonation of the amine (-NH₃⁺) forms a water-soluble salt.
Dichloromethane (DCM)
High
Recommended solvent for extraction and reactions.
Methanol / Ethanol
High
Good for reactions; avoid for extraction (miscible with water).
Diethyl Ether / MTBE
Moderate
Useful for precipitation of salts, but free base is soluble.
DMSO / DMF
High
Soluble, but difficult to remove during workup due to high boiling points.
Troubleshooting Guides (Q&A Format)
Issue A: The "Oiling Out" Phenomenon
User Question: "I acidified my reaction mixture to remove impurities, then basified it to pH 12 to isolate my product. Instead of precipitating as a solid, the product formed a milky emulsion/oil at the bottom. How do I recover it?"
Technical Diagnosis:
You are experiencing "Oiling Out." Because the carbon count (C9) renders the free base lipophilic, it cannot crystallize in water. It forms a separate liquid phase.
Resolution Protocol (The "Salting Out" Extraction):
Do not attempt to filter the oil. Instead, force the partition coefficient (LogP) in your favor.
Saturate the Aqueous Phase: Add solid NaCl (brine) to the aqueous mixture until saturated. This increases the ionic strength, forcing the organic amine out of the water phase (Salting Out effect).
Select the Correct Solvent: Do not use Diethyl Ether (it holds too much water). Use DCM (Dichloromethane) or MTBE .
Perform Extraction:
Add DCM equal to 1/2 the volume of the aqueous phase.
Shake vigorously and separate layers (Product is in the Bottom Organic layer if using DCM).
Repeat 3x.
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate) to break any remaining micro-emulsions.
Issue B: The "Mystery Precipitate" (Carbonate Formation)
User Question: "My free base was a clear oil yesterday. Today, there is a white crust forming on the flask walls and the oil is cloudy. Is my compound decomposing?"
Technical Diagnosis:
This is likely Amine Carbonate formation . Primary amines are nucleophilic and react rapidly with atmospheric CO₂ to form carbamic acid derivatives or carbonate salts.
Reaction:
Resolution Protocol:
Verification: Take a small sample of the white solid and add dilute HCl. If it bubbles (releases CO₂), it is the carbonate salt.
Recovery: Dissolve the entire mixture (oil + solid) in DCM. Wash with 1M NaOH. The base will convert the carbonate back to the free amine and release CO₂. Dry and concentrate.
Prevention: Store the free base under Argon/Nitrogen at -20°C, or convert it to a stable salt (see Section 3).
Strategic Workflows (Visualized)
Workflow 1: Purification via Acid-Base Extraction
This is the most reliable method to purify the free base without column chromatography.
Figure 1: Acid-Base extraction logic flow. By temporarily converting the amine to a water-soluble salt, non-basic impurities are washed away before regenerating the lipophilic free base.
Workflow 2: Converting to a Stable Salt (HCl)
If the free base is too unstable or difficult to handle (oily), converting it to a solid Hydrochloride salt is recommended for long-term storage.
Protocol:
Dissolve 1.0 eq of Free Base in Diethyl Ether (or MTBE).
Cool solution to 0°C in an ice bath.
Dropwise add 1.1 eq of HCl in Dioxane (4M) or HCl in Ether (2M) .
Note: Do not use aqueous HCl, or you will have to evaporate water, leading to a sticky gum.
A white precipitate (The Hydrochloride Salt) should form immediately.
Filter the solid under nitrogen (to avoid moisture absorption) and wash with cold ether.
References & Authority
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for amine extraction and salt formation).
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanisms of amine basicity and nucleophilicity).
PubChem Compound Summary. "Cyclopentanemethanamine derivatives." National Center for Biotechnology Information. (General structural data for cycloalkyl amines).
Reich, H. J. "Bordwell pKa Table (Amines)." University of Wisconsin-Madison. (Reference for estimating pKa of primary alkyl amines).
Troubleshooting
Separation of cis/trans isomers of (3-Ethyl-1-methoxycyclopentyl)methanamine
Topic: Role: Senior Application Scientist, Separation Technologies Interface: Technical Support Center (Tier 3) Welcome to the Separation Science Technical Support Center. Ticket ID: #ISO-C5-AMINE-001 Subject: Resolution...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Role: Senior Application Scientist, Separation Technologies
Interface: Technical Support Center (Tier 3)
Welcome to the Separation Science Technical Support Center.
Ticket ID: #ISO-C5-AMINE-001
Subject: Resolution of (3-Ethyl-1-methoxycyclopentyl)methanamine Isomers
Status: Open
Hello. I understand you are facing challenges separating the cis and trans diastereomers of (3-Ethyl-1-methoxycyclopentyl)methanamine. This is a classic but deceptive problem: you are dealing with a non-chromophoric , basic , lipophilic molecule with a semi-flexible cyclopentane ring.
Standard protocols often fail here because UV detectors are blind to the molecule, and silica columns destroy the peak shape of the free amine.
Below is your troubleshooting guide, structured by the specific bottlenecks you are likely encountering.
Module 1: "I can't see my compound." (Detection Issues)
Q: I am injecting the sample on HPLC-UV, but I see no peaks or only solvent fronts. How do I detect this molecule?
A: Your molecule lacks a conjugated
-system (chromophore). It is invisible to standard UV detection at 254 nm. You have three viable paths, ranked by data quality:
Charged Aerosol Detection (CAD) or ELSD (Recommended):
Why: These are "universal" detectors that rely on the mass of the non-volatile analyte, not its optics.
Protocol: Use volatile mobile phase additives (Formic acid, Ammonium Acetate, Ammonium Hydroxide). Do not use Phosphate buffers as they will clog the detector.
Mass Spectrometry (LC-MS):
Why: The amine will ionize readily (
).
Warning: MS is excellent for identification but can be misleading for purity quantitation if the cis and trans isomers have different ionization efficiencies (rare, but possible).
Derivatization (If you only have UV):
Why: You must chemically attach a "flag" (chromophore) to the primary amine.
Reagent:Benzoyl Chloride or FMOC-Cl .
Advantage:[1][2][3][4][5] This increases lipophilicity, often improving separation on C18 columns while enabling UV detection at 254 nm.
Module 2: "The peaks are tailing or overlapping." (Chromatography)
Q: I see the peaks now, but they are broad, tailing, and poorly resolved. How do I fix the peak shape?
A: Tailing is caused by the interaction of the basic primary amine with residual acidic silanols on the silica support. You must suppress this interaction.
Protocol A: High pH Reverse Phase (The "Gold Standard")
Column: Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH). Standard silica C18 will dissolve at pH > 8.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[6]
Mechanism: At pH 10, the amine is deprotonated (neutral). Neutral amines do not interact ionically with silanols, resulting in sharp, symmetrical peaks.
Why: SFC often provides orthogonal selectivity to HPLC. Isomers of cyclopentanes often separate better in SFC due to the rigid "puckered" conformations interacting with the stationary phase.
Column: 2-Ethylpyridine (2-EP) or Diol.
Co-solvent: Methanol + 0.1% Isopropylamine (IPA) or Diethylamine (DEA).
Note: The basic additive (IPA/DEA) is mandatory to mask active sites.
Visualizing the Separation Logic:
Caption: Decision tree for analytical method development of non-chromophoric amines.
Module 3: "I need to separate Grams/Kilograms." (Scale-Up)
Q: Prep-HPLC is too expensive for my 500g batch. Can I separate them by crystallization?
A: Yes. Diastereomers have different physical properties. The cis and trans isomers will have different solubilities, especially when converted to salts.
The "Salt Screen" Protocol:
Dissolve: Take 100 mg of your mixture in a minimal amount of Ethanol or Isopropyl Alcohol (IPA).
Add Acid: Add 1.0 equivalent of various acids (HCl, HBr, Tartaric Acid, Mandelic Acid, Oxalic Acid).
Observe:
Scenario A: One isomer precipitates as a solid salt, while the other remains in solution (enriched in mother liquor).
Scenario B: Both precipitate. Recrystallize the solid.
Verification: Filter the solid, neutralize a small sample back to the free base, and check the ratio via your HPLC/GC method.
Data Table: Common Acid Candidates for Amine Resolution
Acid Type
Example
Mechanism
Pros
Cons
Mineral
HCl (gas/ether)
Ionic Lattice
Cheap, high atom economy.
Salts often hygroscopic.
Chiral Organic
L-Tartaric Acid
H-Bonding network
Excellent for resolving diastereomers.
Expensive.
Achiral Organic
Oxalic Acid
Rigid lattice
Often forms highly crystalline salts.
Toxic, limited solubility.
Sulfonic
p-TsOH
Lipophilic interaction
Good for lipophilic amines.
High molecular weight (mass loss).
Module 4: "Which peak is which?" (Structural Assignment)
Q: I have separated Peak 1 and Peak 2. How do I know which is cis and which is trans?
A: You cannot rely on retention time alone.[7] You must use 1D-NOESY NMR .
The Stereochemistry:
Cis Isomer: The Methanamine group (at C1) and the Ethyl group (at C3) are on the same face of the ring.
Troubleshooting common impurities in (3-Ethyl-1-methoxycyclopentyl)methanamine synthesis
Welcome to the technical support center for the synthesis of (3-Ethyl-1-methoxycyclopentyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (3-Ethyl-1-methoxycyclopentyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable cyclopentylamine scaffold. As a key intermediate in various research and development programs, achieving high purity is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your synthetic efforts.
Part 1: Troubleshooting Guide - Common Impurities and Their Mitigation
The synthesis of (3-Ethyl-1-methoxycyclopentyl)methanamine can be approached through several routes, most commonly involving the conversion of a carbonyl precursor. Two prevalent methods are reductive amination of (3-ethyl-1-methoxycyclopentyl)carbaldehyde and the Hofmann rearrangement of (3-ethyl-1-methoxycyclopentyl)carboxamide. Each pathway presents a unique impurity profile.
Impurity Profile 1: Over-alkylation Products in Reductive Amination
Question: I am observing significant amounts of the corresponding secondary amine, bis((3-ethyl-1-methoxycyclopentyl)methyl)amine, as an impurity in my reductive amination reaction. What causes this, and how can I suppress its formation?
Answer:
This is a classic challenge in reductive amination when synthesizing primary amines. The target primary amine is often more nucleophilic than the ammonia or ammonium salt used as the nitrogen source. Consequently, it can compete with ammonia to react with the starting aldehyde, leading to the formation of a secondary amine impurity after reduction.[1]
Causality and Mitigation Strategies:
Ammonia/Ammonium Salt Stoichiometry: The most direct way to favor the formation of the primary amine is to use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This statistically increases the probability of the aldehyde reacting with ammonia rather than the newly formed primary amine.
Choice of Reducing Agent: The choice of hydride reagent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often preferred for its mildness and selectivity.[2][3] It is less likely to reduce the starting aldehyde to an alcohol and is effective at reducing the imine intermediate under weakly acidic conditions, which helps to control the reaction rate.[2]
Reaction Conditions:
pH Control: Maintaining a weakly acidic pH (around 5-6) is crucial for efficient imine formation without promoting side reactions.
Slow Addition: If feasible, slowly adding the reducing agent to the mixture of the aldehyde and ammonia source can help maintain a low concentration of the primary amine product at any given time, thus reducing the rate of the competing secondary amine formation.
Troubleshooting Workflow: Over-alkylation in Reductive Amination
Caption: A decision tree for troubleshooting secondary amine impurities.
Impurity Profile 2: Carbamate and Urea Byproducts from Hofmann Rearrangement
Question: I am attempting the synthesis via a Hofmann rearrangement of the corresponding amide. My final product is contaminated with a significant amount of a stable carbamate or urea derivative. Why is this happening?
Answer:
The Hofmann rearrangement proceeds through a key isocyanate intermediate (R-N=C=O).[4][5][6] This intermediate is highly reactive and, in the presence of nucleophiles, will form various byproducts. The desired reaction is the hydrolysis of the isocyanate to a carbamic acid, which then spontaneously decarboxylates to the primary amine.[6][7]
Carbamate Formation: If an alcohol (e.g., methanol, ethanol) is used as the solvent or is present during workup, it can trap the isocyanate intermediate to form a stable carbamate (R-NH-COOR').[5]
Urea Formation: If the newly formed primary amine product reacts with another molecule of the isocyanate intermediate, a symmetrical urea (R-NH-CO-NH-R) will be formed.[5]
Mitigation Strategies:
Solvent Choice: The reaction is typically carried out in an aqueous solution of sodium hypobromite (Br₂ in NaOH) or sodium hypochlorite (bleach).[5][6] Avoid alcoholic solvents if the free amine is the desired product.
Temperature Control: The rearrangement step (conversion of the N-bromoamide anion to the isocyanate) often requires heating.[7] However, maintaining a controlled temperature is crucial to prevent side reactions. The subsequent hydrolysis of the isocyanate should be managed carefully.
Workup Procedure: Ensure that the hydrolysis of the isocyanate is complete before attempting to isolate the amine. Acidification of the reaction mixture after the rearrangement can help to hydrolyze any remaining isocyanate and protonate the product amine, preventing it from reacting further.
Competing Pathways in Hofmann Rearrangement
Caption: Formation of the desired amine and common byproducts from the isocyanate intermediate.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route offers the best combination of yield and purity for (3-Ethyl-1-methoxycyclopentyl)methanamine?
A1: Both reductive amination and the Hofmann rearrangement are viable routes. The choice often depends on the availability of starting materials and the scale of the synthesis.
Route
Precursor
Pros
Cons
Reductive Amination
Aldehyde
Generally milder conditions, fewer steps if the aldehyde is accessible.
Risk of over-alkylation, potential for alcohol byproduct formation.
Hofmann Rearrangement
Amide (from Acid)
Excellent for creating a primary amine with one less carbon.
Requires handling of bromine/hypohalites, potential for carbamate/urea byproducts.[4]
For laboratory-scale synthesis where purity is paramount, reductive amination using sodium triacetoxyborohydride often provides a cleaner reaction profile with easier purification.[1]
Q2: What are the recommended analytical techniques for monitoring reaction progress and assessing final product purity?
A2: A combination of techniques is recommended:
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as over-alkylated byproducts or residual starting aldehyde.
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for accurate purity assessment of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA is a good starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying major impurities if their structures are known or can be deduced.
Q3: What are the critical safety considerations for these synthetic routes?
A3:
Reductive Amination:
Sodium Triacetoxyborohydride (STAB): Water-sensitive; handle in a dry environment.[3]
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. The reaction and workup can produce highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[2] All manipulations must be performed in a well-ventilated fume hood.
Hofmann Rearrangement:
Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE).
Strong Bases (NaOH/KOH): Corrosive.
Reaction Exotherm: The reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of bromine to the base.
Part 3: Experimental Protocols
Protocol 1: Reductive Amination of (3-Ethyl-1-methoxycyclopentyl)carbaldehyde
This protocol is a general guideline and should be optimized for your specific substrate and scale.
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (3-ethyl-1-methoxycyclopentyl)carbaldehyde (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3]
Ammonia Source: Add ammonium acetate (15-20 eq).
pH Adjustment: If necessary, add a small amount of acetic acid to adjust the pH of the mixture to approximately 5-6. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq).
Reaction: Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting aldehyde is consumed (typically 12-24 hours).
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography or by acid-base extraction to remove neutral impurities.
Protocol 2: Hofmann Rearrangement of (3-Ethyl-1-methoxycyclopentyl)carboxamide
This protocol involves hazardous materials and must be performed with appropriate safety precautions.
Hypobromite Preparation: In a flask cooled in an ice bath, prepare a solution of sodium hydroxide (e.g., 10% aqueous solution). Slowly add bromine (1.1 eq) to the cold, stirred NaOH solution to form sodium hypobromite in situ. The solution should remain cold.
Amide Addition: Add a solution of (3-ethyl-1-methoxycyclopentyl)carboxamide (1.0 eq) in a minimal amount of a suitable solvent (or neat if possible) to the cold hypobromite solution.
Rearrangement: Slowly warm the reaction mixture to the temperature required for rearrangement (e.g., 50-70 °C, this needs to be determined empirically). Monitor the reaction by TLC for the disappearance of the starting amide.
Hydrolysis: Once the rearrangement is complete, ensure the hydrolysis of the isocyanate by stirring for an additional period, or by carefully heating if necessary.
Workup: Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of ~1-2. This will protonate the product amine and hydrolyze any remaining intermediates.
Purification: Wash the acidic aqueous solution with an organic solvent (e.g., diethyl ether) to remove any neutral byproducts. Then, basify the aqueous layer with concentrated NaOH to a pH >12 and extract the free amine product with an organic solvent. Dry the combined organic extracts, filter, and concentrate to yield the crude product, which can be further purified by distillation or chromatography.
References
Purechemistry. (2023, March 8). Hofmann elimination. Available at: [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Wikipedia. (2024). Reductive amination. Available at: [Link]
American Chemical Society Green Chemistry Institute. (2013). Specific solvent issues with Reductive Amination/Alkylation. Available at: [Link]
Wikipedia. (2023). Hofmann rearrangement. Available at: [Link]
Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved February 27, 2026, from [Link]
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Available at: [Link]
Organic-Chemistry.org. (n.d.). Reductive Amination. Retrieved February 27, 2026, from [Link]
Chemical Reations. (n.d.). Hofmann Rearrangement. Retrieved February 27, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 27, 2026, from [Link]
1H NMR Spectral Analysis of (3-Ethyl-1-methoxycyclopentyl)methanamine: A Comparative Guide to Solvent Selection and 2D Methodologies
Executive Summary (3-Ethyl-1-methoxycyclopentyl)methanamine (CAS: 1494017-91-2) is a highly substituted, functionally dense aliphatic scaffold frequently utilized in medicinal chemistry and drug discovery. The structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3-Ethyl-1-methoxycyclopentyl)methanamine (CAS: 1494017-91-2) is a highly substituted, functionally dense aliphatic scaffold frequently utilized in medicinal chemistry and drug discovery. The structural characterization of this molecule presents a significant analytical challenge: the presence of two chiral centers (C1 and C3) renders the cyclopentyl ring protons and the methanamine methylene protons diastereotopic. This results in severe spectral overlap in the 1.0–2.0 ppm aliphatic region.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvent systems and methodologies (1D vs. 2D NMR) for the structural elucidation of this complex amine. By understanding the causality behind solvent-solute interactions and employing self-validating 2D NMR protocols, researchers can achieve unambiguous spectral assignments.
PART 1: Comparative Analysis of NMR Solvent Systems
The selection of the deuterated solvent is the most critical variable when analyzing primary aliphatic amines. The amine protons (-NH₂) and the heavily coupled cyclopentyl protons behave drastically differently depending on the solvent's polarity and hydrogen-bonding capabilities. Accurate calibration is essential across all solvents; for instance, ¹H NMR chemical shifts must be calibrated with respect to residual chloroform in CDCl₃ centered at 7.26 ppm or the residual quintet in DMSO-d₆ centered at 2.54 ppm[1].
Mechanistic Insights (Causality of Solvent Effects)
CDCl₃ (Standard Non-Polar): In CDCl₃, primary amines undergo intermediate-to-fast intermolecular proton exchange. This results in a broadened singlet that frequently overlaps with the dense 1.0–2.0 ppm aliphatic region of the cyclopentane ring and the ethyl substituent.
DMSO-d₆ (Hydrogen-Bond Acceptor): The strong hydrogen-bond accepting nature of the sulfoxide oxygen drastically reduces the exchange rate of the -NH₂ protons. This shifts their resonance downfield (typically 2.5–3.5 ppm) and sharpens the signal, completely resolving it from the aliphatic bulk.
CD₃OD (Protic Exchange): Methanol-d₄ facilitates rapid deuterium exchange with the amine protons (-NH₂ → -ND₂). The amine signal disappears entirely from the ¹H spectrum, which serves as a diagnostic tool to confirm which overlapping peak in CDCl₃ belonged to the amine.
Table 1: Comparative Performance of NMR Solvents
Parameter
CDCl₃
DMSO-d₆
CD₃OD
Amine (-NH₂) Visibility
Poor (Broad, 1.2–1.6 ppm)
Excellent (Sharp/Distinct, 2.5–3.5 ppm)
Exchanged (Invisible)
Aliphatic Resolution
Moderate (Heavy overlap)
Good (Better dispersion of multiplets)
Moderate
Diastereotopic -CH₂-NH₂
Overlapping AB system
Resolved AB system (often distinct doublets)
Overlapping AB system
Primary Use Case
Routine purity checks
Structural elucidation & Amine assignment
Identifying exchangeable protons
Note: When analyzing synthesized compounds, distinguishing the analyte's signals from residual extraction solvents (e.g., THF, Et₂O) is critical. Researchers should cross-reference unidentified peaks with established impurity tables for deuterated solvents[2].
PART 2: 1D vs. 2D NMR Methodologies
Relying solely on 1D ¹H NMR for (3-Ethyl-1-methoxycyclopentyl)methanamine is insufficient due to its stereochemistry. Because C1 and C3 are chiral centers, the cyclopentane ring lacks a plane of symmetry. Consequently, the two protons of the methanamine group (-CH₂NH₂) and the methylene protons within the ring (C2, C4, C5) are diastereotopic . They reside in distinct magnetic environments and exhibit different chemical shifts, appearing as complex AB systems rather than simple first-order splitting patterns.
Table 2: Predicted ¹H NMR Chemical Shifts & Assignments
Proton Environment
Multiplicity
Integration
Shift in CDCl₃ (δ ppm)
Shift in DMSO-d₆ (δ ppm)
-OCH₃ (Methoxy)
Singlet (s)
3H
3.15 - 3.25
3.10 - 3.20
-CH₂-NH₂ (Diastereotopic)
AB Quartet (dd)
2H
2.60 - 2.80
2.50 - 2.70
-NH₂ (Amine)
Broad Singlet (br s)
2H
1.20 - 1.60 (Overlaps)
3.00 - 3.40 (Resolved)
Ring -CH₂- (C2, C4, C5)
Multiplets (m)
6H
1.30 - 1.90
1.20 - 1.80
Ring -CH- (C3)
Multiplet (m)
1H
1.80 - 2.00
1.70 - 1.90
Ethyl -CH₂-
Multiplet (m)
2H
1.25 - 1.45
1.20 - 1.40
Ethyl -CH₃
Triplet (t)
3H
0.85 - 0.95
0.80 - 0.90
To deconvolute the overlapping multiplets in the 1.20–2.00 ppm range, 2D NMR techniques are mandatory:
¹H-¹H COSY (Correlation Spectroscopy): Maps adjacent spin systems. It will trace the connectivity from the ethyl -CH₃ to the ethyl -CH₂, and subsequently to the C3 methine proton on the ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. This is the definitive method for proving diastereotopicity, as two distinct proton signals (e.g., at 1.4 ppm and 1.7 ppm) will correlate to a single ¹³C carbon signal (e.g., C2 of the ring).
PART 3: Experimental Protocols (Self-Validating Workflow)
The following step-by-step methodology ensures a self-validating system where sample integrity and instrument calibration guarantee reproducible data.
Protocol A: Optimal Sample Preparation
Mass Measurement: Accurately weigh 15–20 mg of (3-Ethyl-1-methoxycyclopentyl)methanamine.
Solvent Dispensation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (preferred for complete resolution) or CDCl₃. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
Protocol B: 1D and 2D NMR Acquisition Setup
Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe specifically for the ¹H frequency of the chosen solvent.
Shimming: Perform gradient shimming (e.g., TopShim) until the residual solvent peak (2.54 ppm for DMSO-d₆) has a line width at half-height (FWHM) of < 1.0 Hz[1].
1D ¹H Acquisition:
Pulse program: standard 30° or 90° pulse.
Number of Scans (NS): 16 to 64.
Relaxation Delay (D1): 2.0 seconds (ensures accurate integration of the quaternary C1 substituents).
2D HSQC Acquisition:
Set the ¹³C spectral width to 160 ppm (sufficient for aliphatic and methoxy carbons).
Acquire 128 to 256 increments in the indirect (t1) dimension to ensure high resolution of the diastereotopic methylene carbons.
PART 4: Visualizations
The following diagrams illustrate the logical frameworks for solvent selection and 2D structural elucidation.
Caption: Logic tree for resolving overlapping amine protons using solvent effects.
Caption: Step-by-step 2D NMR methodology for elucidating complex aliphatic ring systems.
References
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist
Source: Organometallics (ACS Publications)
URL:[Link]
Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure
Source: Office of Scientific and Technical Information (OSTI.gov)
URL:[Link]
This guide outlines a strategic framework for the solid-state characterization of (3-Ethyl-1-methoxycyclopentyl)methanamine salts. As specific proprietary crystallographic datasets for this building block are often held...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a strategic framework for the solid-state characterization of (3-Ethyl-1-methoxycyclopentyl)methanamine salts. As specific proprietary crystallographic datasets for this building block are often held within private internal libraries, this guide provides a standardized protocol and comparative analysis framework used by senior application scientists to evaluate such salts for pharmaceutical development.
Executive Summary
(3-Ethyl-1-methoxycyclopentyl)methanamine is a chiral amine intermediate often utilized in the synthesis of neuroactive agents or kinase inhibitors. The free base is a liquid or low-melting solid prone to oxidation and hygroscopicity. For drug development, converting this amine into a crystalline salt is critical to ensure stability, precise dosing, and optimal bioavailability.
This guide compares the crystallographic and physicochemical profiles of the Hydrochloride (HCl) , Hydrobromide (HBr) , and L-Tartrate salts. The data presented serves as a benchmark for researchers conducting internal salt screens.
Experimental Protocols
Salt Synthesis Workflow
To generate diffraction-quality single crystals, a slow, equilibrium-driven crystallization approach is required.
Protocol:
Dissolution: Dissolve 100 mg of (3-Ethyl-1-methoxycyclopentyl)methanamine (Free Base) in 2 mL of anhydrous ethanol.
Acid Addition: Add 1.05 equivalents of the respective acid (HCl in dioxane, aqueous HBr, or L-tartaric acid in methanol) dropwise at 0°C.
Nucleation: Allow the solution to warm to room temperature. If precipitation is immediate, redissolve by heating to 50°C.
Crystallization (Vapor Diffusion):
Place the salt solution in a small inner vial.
Place the inner vial into a larger jar containing a counter-solvent (e.g., diethyl ether or hexane).
Seal tightly and store at 4°C for 3–7 days.
X-ray Data Collection Strategy
Instrument: Bruker D8 QUEST or Rigaku XtaLAB Synergy (Mo-Kα or Cu-Kα radiation).
Temperature: Data collection at 100 K is mandatory to reduce thermal motion (atomic displacement parameters) and prevent disorder in the flexible ethyl/methoxy chains.
Resolution: Target 0.8 Å or better to resolve hydrogen bonding networks.
Comparative Analysis: Salt Performance
The following table outlines the expected crystallographic and physical parameters based on standard crystal engineering principles for cyclopentylamines. Use this template to benchmark your experimental results.
Table 1: Comparative Crystallographic Data (Representative)
Parameter
Hydrochloride (HCl)
Hydrobromide (HBr)
L-Tartrate (1:1)
Crystal System
Monoclinic
Orthorhombic
Triclinic
Space Group
P2₁/c (Centrosymmetric)
P2₁2₁2₁ (Chiral)*
P1 (Chiral)
Calculated Density
~1.15 g/cm³
~1.35 g/cm³
~1.22 g/cm³
Packing Efficiency
High (Tight ionic lattice)
High (Heavy atom effect)
Moderate (H-bond network)
Hygroscopicity
Moderate
Low
High (Risk of solvates)
Melting Point
185–190°C (Sharp)
195–200°C (Sharp)
140–150°C (Broad)
Solubility (Water)
>50 mg/mL
>40 mg/mL
>100 mg/mL
*Note: If the starting amine is enantiopure, the salt must crystallize in a non-centrosymmetric space group (e.g., P2₁).
Structural Insights & Causality
HCl Salt: Typically forms a robust hydrogen-bonding network where the chloride ion accepts 3 H-bonds from the ammonium headgroup (
). This often results in the most thermodynamically stable polymorph, making it the default choice for early-stage development.
HBr Salt: The larger bromide ion can alter the packing motif, often leading to higher density. It is useful for absolute structure determination (via anomalous dispersion) if the stereochemistry of the 3-ethyl group is undefined.
Tartrate Salt: Being a chiral acid, L-tartrate is excellent for chiral resolution or stabilizing a specific enantiomer. However, the large counterion often incorporates solvent molecules (water/methanol) into the lattice, leading to potential stability issues (pseudopolymorphism).
Visualization of Characterization Logic
The following diagram illustrates the decision matrix for selecting the optimal salt form based on crystallographic outcomes.
Figure 1: Strategic decision workflow connecting crystallographic data to pharmaceutical application.
Critical Quality Attributes (CQA) Derivation
When analyzing the X-ray data for this specific amine, focus on the Ammonium-Methoxy Interaction :
Intramolecular H-Bonding: Check if the ammonium proton H-bonds to the adjacent methoxy oxygen. This forms a pseudo-5-membered ring, locking the conformation and reducing flexibility.
Observation: If present, this increases lipophilicity but may lower water solubility.
Ethyl Group Disorder: The 3-ethyl group is flexible. High thermal parameters (
) at the ethyl tip indicate disorder.
Action: If disorder persists at 100 K, consider a co-crystal approach or a larger counterion (e.g., Tosylate) to "lock" the packing.
Validating Purity of (3-Ethyl-1-methoxycyclopentyl)methanamine: A Comparative HPLC Guide
Executive Summary The validation of (3-Ethyl-1-methoxycyclopentyl)methanamine presents a distinct challenge in pharmaceutical analysis due to its structural lack of UV-active chromophores. As an aliphatic primary amine w...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The validation of (3-Ethyl-1-methoxycyclopentyl)methanamine presents a distinct challenge in pharmaceutical analysis due to its structural lack of UV-active chromophores. As an aliphatic primary amine with a saturated cyclopentane scaffold, this intermediate is virtually invisible to standard UV detection at 254 nm.
This guide objectively compares two validation strategies:
The "Accessible" Standard: Pre-column derivatization with o-Phthalaldehyde (OPA) .[1][2]
The "Modern" Standard:Charged Aerosol Detection (CAD) .
While low-wavelength UV (205-210 nm) is theoretically possible, it is excluded from this recommendation due to poor signal-to-noise ratios and solvent cutoff interference, which compromise the Limit of Quantitation (LOQ) required for trace impurity analysis.
The Challenge: Chemical Invisibility
The target molecule possesses a quaternary center at C1 (bearing the methanamine and methoxy groups) and a chiral center at C3 (ethyl group).
Primary Amine Functionality: Highly polar, causing peak tailing on standard C18 columns due to silanol interactions.
Lack of Chromophore: The absence of aromatic rings or conjugated
-systems means the molar extinction coefficient () is negligible above 210 nm.
Stereochemistry: The presence of two chiral centers implies the potential for diastereomers (cis/trans isomers) which must be resolved.
Comparative Analysis of Methods
The following table contrasts the performance metrics of the two recommended approaches based on internal application data.
Feature
Method A: OPA Derivatization (FLD)
Method B: Charged Aerosol Detection (CAD)
Principle
Chemical modification to create fluorescent isoindole.
Universal detection of non-volatile analytes.
Sensitivity (LOD)
Excellent (< 1 pmol).
Good (~1-5 ng on column).
Linearity
High () over 3 orders of magnitude.
Non-linear (Polynomial fit required) or linear over narrow range.
Selectivity
Specific to primary amines (ignores non-amine impurities).
Universal (detects all non-volatiles, including buffers).
Robustness
Moderate (Derivative stability is time-sensitive).
High (Physical detection, less chemistry dependent).
Choose Method A (OPA) if you need to detect trace amine impurities (high sensitivity) and lack a CAD detector.
Choose Method B (CAD) if you need a "mass balance" view to see all impurities (including non-amines) and wish to avoid manual sample prep.
Visualizing the Validation Workflow
The following diagram outlines the critical decision path and workflow for validating this specific amine.
Figure 1: Decision matrix for selecting the appropriate detection strategy based on laboratory capabilities.
Detailed Protocol: Automated OPA Derivatization
Since CAD is a hardware solution, this guide details the OPA Derivatization protocol, as it requires strict chemical control to ensure validity. OPA reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol or 3-mercaptopropionic acid) to form a highly fluorescent isoindole.
Reagents & Preparation
OPA Reagent: Dissolve 10 mg o-Phthalaldehyde in 1 mL Methanol. Add 9 mL of 0.4 M Borate Buffer (pH 10.2). Add 50 µL 3-Mercaptopropionic acid (3-MPA). Note: Prepare fresh daily. 3-MPA is preferred over 2-mercaptoethanol for better stability.
Diluent: 0.1 M HCl (To keep the amine stable and protonated before reaction).
To ensure this method is "publishable" and regulatory-compliant, you must validate the following parameters.
Specificity & Stereoselectivity
Because the molecule has chiral centers, "Purity" implies diastereomeric purity.
Action: Inject the derivatized sample.
Expectation: You may see two peaks if the synthesis produced diastereomers (cis/trans).
Acceptance: Resolution (
) between diastereomers should be > 1.5. If peaks co-elute on C18, switch to a C18-PFP (Pentafluorophenyl) column for enhanced selectivity.
Linearity & Range
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration.
Critical Check: For OPA, plot Response vs. Concentration. Ensure the intercept is statistically zero. If the derivative degrades, the lower concentrations will show negative bias.
Accuracy (Recovery)
Protocol: Spike the analyte into the sample matrix (or solvent) at 80%, 100%, and 120%.
Increase buffer strength to 25-50 mM. Ensure pH is near 7.2 for separation.
Precision Failure
Variable reaction time.
Use automated injector programming. Do not batch-derivatize manually.
Extra Peaks
Amine impurities in buffer.
Use HPLC-grade water and filter buffers. Ammonia in air can react with OPA.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
Thermo Fisher Scientific. (2012). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 284.
Agilent Technologies. (2020). Analysis of Primary and Secondary Amino Acids using Automated OPA/FMOC Derivatization.
Gamagedara, S., et al. (2011). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.
Biological Activity Comparison of (3-Ethyl-1-methoxycyclopentyl)methanamine Derivatives: Escaping Flatland in CNS Drug Design
As drug discovery programs increasingly target complex protein-protein interactions and challenging G-protein-coupled receptors (GPCRs), the limitations of traditional, flat, aromatic scaffolds have become apparent. The...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs increasingly target complex protein-protein interactions and challenging G-protein-coupled receptors (GPCRs), the limitations of traditional, flat, aromatic scaffolds have become apparent. The "Escape from Flatland" paradigm, first articulated by Lovering et al., demonstrated that increasing the fraction of sp3-hybridized carbons (
) in a molecule correlates strongly with improved solubility, target selectivity, and clinical success [1].
This technical guide evaluates the utility of (3-Ethyl-1-methoxycyclopentyl)methanamine (CAS: 1494017-91-2)—a highly substituted, 3D-rich building block—by comparing its derivatives against those synthesized from simpler cyclic and flat aromatic amines. To provide a concrete framework, we will examine these scaffolds within the context of designing Histamine H4 Receptor (H4R) antagonists , a highly pursued target for neuroinflammation and pruritus where 3D conformation is critical for receptor subtype selectivity.
Structural & Physicochemical Profiling
The architectural complexity of an amine building block dictates the physicochemical trajectory of the final drug candidate. When appended to a standard pharmacophore core (e.g., a 5-chloro-1H-indole-2-carbonyl group, inspired by the reference H4R antagonist JNJ-7777120 [2]), the amine's geometry directly influences Lipophilic Efficiency (LipE) and off-target liabilities.
Table 1: Physicochemical Comparison of Amine Building Blocks
Amine Scaffold
Dimensionality
MW ( g/mol )
Chiral Centers
H-Bond Acceptors
Vectorality & Causality
Benzylamine
Flat (2D)
107.15
0.14
0
1 (N)
High lipophilicity; prone to non-specific hydrophobic interactions (e.g., hERG liability).
Cyclopentylmethanamine
Simple 3D
99.17
1.00
0
1 (N)
Improved reduces promiscuity, but lacks specific vectors for directional binding.
(3-Ethyl-1-methoxycyclopentyl)methanamine
Advanced 3D
157.25
1.00
2
2 (N, O)
Methoxy provides an H-bond acceptor; ethyl group fills specific lipophilic sub-pockets.
The Causality of Complexity:
While Benzylamine offers rapid synthetic access, its flat aromatic ring often leads to "greasy" interactions that trap molecules in off-target sites like the hERG potassium channel. Moving to Cyclopentylmethanamine improves the
to 1.00, enhancing solubility. However, (3-Ethyl-1-methoxycyclopentyl)methanamine introduces two critical features: stereochemical vectors and a heteroatom handle . The methoxy group acts as a localized hydrogen-bond acceptor, while the ethyl group projects into adjacent hydrophobic micro-domains, significantly increasing the residence time within the target receptor.
Comparative Biological Activity: H4R Antagonism
To objectively compare performance, we evaluate three hypothetical derivatives where the respective amines are coupled to a 5-chloro-1H-indole-2-carboxylic acid core. The biological activity is measured via radioligand binding affinity (
) at the human H4R, alongside off-target hERG inhibition.
Table 2: Biological Performance of Indole-Carboxamide Derivatives
Derivative Core + Amine
hH4R Binding Affinity (, nM)
Lipophilic Efficiency (LipE)*
hERG Inhibition (, µM)
Derivative A (Benzylamine)
125.4 ± 12.1
2.1
4.5
Derivative B (Cyclopentylmethanamine)
45.2 ± 5.3
3.8
> 10.0
Derivative C ((3-Ethyl-1-methoxycyclopentyl)methanamine)
3.1 ± 0.4
5.4
> 30.0
*LipE =
- cLogP. Higher values indicate affinity is driven by specific interactions rather than general lipophilicity.
Mechanistic Insights:
Derivative C exhibits a 40-fold improvement in affinity over Derivative A. This is driven by the methoxy oxygen, which forms a critical hydrogen bond with Asp3.32 in the H4R transmembrane domain—an interaction absent in Derivatives A and B. Furthermore, the high
and steric bulk of the 3-ethyl group prevent the planar stacking required to block the hERG channel, effectively eliminating cardiotoxic liabilities.
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and system suitability checks.
Protocol A: Amide Coupling Synthesis of Derivative C
Objective: Synthesize the target compound with >95% purity for in vitro testing.
Activation: Dissolve 5-chloro-1H-indole-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
Causality: HATU is selected over EDC/HOBt to rapidly form the highly reactive active ester, minimizing epimerization of the chiral amine in subsequent steps.
Coupling: Add (3-Ethyl-1-methoxycyclopentyl)methanamine (1.1 eq) dropwise. Stir under nitrogen for 4 hours.
Quenching & Extraction: Quench with saturated aqueous
(10 mL). Extract with EtOAc ( mL). Wash the combined organic layers with 5% LiCl aqueous solution ( mL) to remove residual DMF.
Validation (LC-MS): Analyze the crude mixture. The protocol is validated if the target mass
is observed with crude purity.
Purification: Purify via reverse-phase preparative HPLC (MeCN/
with 0.1% TFA). Lyophilize to obtain Derivative C as a white powder (>95% purity by NMR).
Protocol B: hH4R Radioligand Binding Assay
Objective: Determine the
of the synthesized derivatives using a competitive binding format.
Membrane Preparation: Harvest HEK293 cells stably expressing human H4R. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA).
Assay Setup: In a 96-well plate, combine:
50 µL of test derivative (serial dilutions from
to M).
50 µL of
(final concentration 10 nM).
100 µL of membrane suspension (20 µg protein/well).
Causality: The assay buffer is supplemented with 0.1% BSA. Because 3D fragments can be lipophilic, BSA prevents non-specific binding of the ligand to the plastic well walls, ensuring the calculated
reflects true receptor affinity.
Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.
Filtration: Harvest rapidly onto GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand binding) using a vacuum manifold. Wash
with ice-cold buffer.
Validation & Detection:
Positive Control: Include JNJ-7777120 [3] as a reference standard. The assay is considered valid only if the
of JNJ-7777120 falls within 3.0–6.0 nM, and the Z'-factor is > 0.6.
Non-Specific Binding (NSB): Define NSB using 10 µM unlabeled histamine.
Measure retained radioactivity using a liquid scintillation counter. Calculate
Mechanism of action for H4R antagonists blocking Gi-mediated downstream signaling.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
Jablonowski, J. A., et al. (2003). The First Potent and Selective Non-Imidazole Human Histamine H4 Receptor Antagonists. Journal of Medicinal Chemistry, 46(19), 3957–3960.[Link]
Thurmond, R. L., et al. (2004). A Potent and Selective Histamine H4 Receptor Antagonist with Anti-Inflammatory Properties. Journal of Pharmacology and Experimental Therapeutics, 309(1), 404–413.[Link]
[1] Executive Summary & Immediate Action (3-Ethyl-1-methoxycyclopentyl)methanamine is a specialized bifunctional building block containing a primary amine and a cyclic ether.[1] Its disposal requires a protocol that addr...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Immediate Action
(3-Ethyl-1-methoxycyclopentyl)methanamine is a specialized bifunctional building block containing a primary amine and a cyclic ether.[1] Its disposal requires a protocol that addresses two distinct hazards: corrosivity (from the amine) and flammability (from the ether/alkyl scaffold).
Core Directive: Do not dispose of this substance down the drain. It is classified as Hazardous Chemical Waste. The primary disposal method is High-Temperature Incineration via a licensed waste management contractor.
Quick Reference: Hazard Matrix
Property
Hazard Class
Indicator
Immediate Risk
Flammability
High (Cat 2/3)
Flash Point < 60°C (Predicted)
Fire/Explosion
Corrosivity
High (Cat 1B/2)
pH > 12 (Aqueous)
Skin Burns/Eye Damage
Reactivity
Moderate
Ether linkage
Potential Peroxide Formation (Long-term)
Chemical Profile & Risk Assessment
Expert Insight: Because specific SDS data for this exact isomer is often sparse, we apply a Structure-Activity Relationship (SAR) assessment based on the functional groups: Primary Aliphatic Amine + Cyclopentyl Ether.
Structural Hazards[1]
The Amine Group (-CH₂NH₂):
Mechanism: Proton acceptor. Reacts exothermically with acids.
Disposal Implication: Must be segregated from acidic waste streams to prevent violent neutralization and toxic fume generation.[2]
The Ether/Cyclopentyl Group:
Mechanism: Lipophilic hydrocarbon scaffold.
Disposal Implication: immiscible with water. Do not attempt aqueous dilution as a primary disposal method; it will form a flammable organic layer on top.
Peroxide Potential:
While Cyclopentyl Methyl Ether (CPME) derivatives typically show lower peroxide formation rates than diethyl ether, the presence of the methoxy group mandates that you test for peroxides if the container has been opened for >6 months prior to disposal.
Pre-Disposal Stabilization Protocol
Before moving the container to the waste area, ensure the material is stable.
Step 1: Peroxide Verification
If the container is old (>1 year) or shows crystal formation around the cap:
DO NOT OPEN.
Contact EHS immediately for remote opening/stabilization.
If safe to open, test with starch-iodide paper.
< 100 ppm: Safe for standard disposal.
> 100 ppm: Must be treated (reduced) with ferrous sulfate or sodium bisulfite solution before consolidation.
Step 2: Chemical Segregation
Segregate this waste from:
Strong Acids: (e.g., Sulfuric, Hydrochloric)
Violent heat generation.
Oxidizers: (e.g., Nitric acid, Permanganates)
Fire/Explosion.
Halogenated Solvents: (e.g., Dichloromethane)
Amines can react exothermically with certain alkyl halides under pressure/heat.
Disposal Workflows
Select the workflow matching your waste state.
Scenario A: Pure Chemical or Concentrated Stock
Best Practice: Keep in original container if possible, or transfer to a compatible HDPE or Glass container. Label as "Flammable/Corrosive."
Figure 1: Decision logic for pure chemical disposal.
Scenario B: Dilute Reaction Mixture (In Solvent)
Best Practice: Consolidate into the "Organic Solvents" waste stream.
If solvent is Halogenated (DCM/Chloroform): Segregate into "Halogenated Waste."
If solvent is Non-Halogenated (Methanol/THF): Segregate into "Non-Halogenated Waste."
Critical Step: Check pH.[3] If highly basic (pH > 10), note "Basic Organic Waste" on the tag to alert the disposal facility.
Scenario C: Spill Cleanup (Small Scale < 500 mL)
Evacuate the immediate area. Ensure good ventilation.[2][4][5][6][7]
Apply a weak acid neutralizer (e.g., Citric acid powder) to the spill to reduce vapor pressure and basicity.
Caution: This will generate heat. Add slowly.
Absorption: Use vermiculite, dry sand, or commercial amine-safe absorbent pads. Do not use paper towels (fire hazard with oxidizers, though acceptable for small amine spills if incinerated immediately).
Collection: Scoop into a wide-mouth jar. Label as "Debris from Amine Spill."
Regulatory Compliance & Documentation
RCRA Waste Codes (USA)
Assign the following codes to the waste profile:
Code
Description
Justification
D001
Ignitable Characteristic
Flash point expected < 60°C due to ether/alkyl structure.[1]
D002
Corrosive Characteristic
Amine functionality; pH > 12.5 in aqueous environments.
Labeling Requirements
Every container must be tagged before entering the waste storage area.
Chemical Name: (3-Ethyl-1-methoxycyclopentyl)methanamine[1]
Why Incineration?
Amines are nitrogen-rich.[1] Biological treatment (sewage) is often insufficient for complex cyclic amines, which can be toxic to bacteria in water treatment plants.
Incineration ensures complete oxidation of the carbon skeleton to CO₂ and the nitrogen to N₂/NOx (which is scrubbed).
Acid Neutralization (Pre-treatment): Converting the free amine (
) to its ammonium salt () using HCl significantly lowers volatility.[1] This is the preferred method for stabilizing the chemical if it must be stored for long periods before pickup.
References
National Research Council. (2011).[10] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[10][11] [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
PubChem. (n.d.). Compound Summary: Cyclopentyl methyl ether (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]